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  • Product: 2-Hydroxy-3-nitrobenzene-1-sulfonamide
  • CAS: 1261760-55-7

Core Science & Biosynthesis

Foundational

Unveiling the Mechanistic Modalities of 2-Hydroxy-3-nitrobenzene-1-sulfonamide: From Metalloenzyme Inhibition to Epigenetic Scaffolding Assays

Executive Summary The compound 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7)[1] serves as a highly specialized molecular probe in modern biochemical screening. While primary sulfonamides are classically reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7)[1] serves as a highly specialized molecular probe in modern biochemical screening. While primary sulfonamides are classically recognized as the canonical pharmacophore for zinc-dependent metalloenzymes—specifically Carbonic Anhydrases (CAs)[2]—recent structural biology advancements have repurposed this scaffold. Today, highly substituted aryl sulfonamides are deployed as critical disruptors of protein-protein interactions (PPIs), most notably in the epigenetic scaffolding complex of WDR5-MYC[3][4].

This whitepaper provides an in-depth technical analysis of the causality behind the chemical architecture of 2-Hydroxy-3-nitrobenzene-1-sulfonamide, detailing its dual mechanism of action. Furthermore, it establishes robust, self-validating experimental protocols for evaluating this compound in both classical enzymatic and emerging epigenetic assays.

Chemical Causality: The Architecture of the Pharmacophore

To understand the behavior of 2-Hydroxy-3-nitrobenzene-1-sulfonamide in an assay environment, one must analyze the causality of its specific functional groups. It is not merely a binder; it is an electronically tuned system.

  • The Primary Sulfonamide ( −SO2​NH2​ ): This is the core interacting moiety. In metalloenzyme assays, the sulfonamide nitrogen coordinates directly with metal ions (e.g., Zn2+ ). In PPI assays, the oxygen atoms act as rigid hydrogen-bond acceptors[5].

  • The Nitro Group ( −NO2​ ) at C3: This strongly electron-withdrawing group exerts a profound inductive effect across the benzene ring. It lowers the pKa of the sulfonamide group from a typical ~10.0 down to ~6.5–7.0. Consequently, at a physiological assay pH of 7.4, the molecule exists predominantly as an anion ( −SO2​NH− ). This anionic state is strictly required to displace the hydroxide ion bound to the zinc in the CA active site[2].

  • The Hydroxyl Group ( −OH ) at C2: Positioned ortho to the sulfonamide, the hydroxyl group provides an additional hydrogen-bond donor/acceptor vector. In the shallow WDR5-Binding Motif (WBM) cleft, this hydroxyl group mimics the hydration network typically occupied by the intrinsically disordered MYC protein, stabilizing the inhibitor-protein complex[5].

Metalloenzyme Inhibition: Carbonic Anhydrase (CA) Profiling

Mechanism of Action

Carbonic Anhydrases catalyze the reversible hydration of CO2​ to bicarbonate and a proton. The active site features a Zn2+ ion tetrahedrally coordinated by three histidine residues and a water/hydroxide molecule. 2-Hydroxy-3-nitrobenzene-1-sulfonamide acts as a transition-state bioisostere. The anionic sulfonamide nitrogen displaces the zinc-bound water, while the sulfonamide oxygens form hydrogen bonds with the backbone of Thr199, effectively paralyzing the enzyme's catalytic machinery[2].

Experimental Protocol: Stopped-Flow CO2​ Hydration Assay

To evaluate this mechanism, we utilize a stopped-flow spectrophotometric assay. This protocol is designed as a self-validating system : it utilizes an uncatalyzed reaction baseline to define the absolute lower limit of the assay window, ensuring that any calculated Ki​ is mathematically grounded.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Dilute the purified CA isozyme (e.g., hCA II) to a final concentration of 10 nM in this buffer.

  • Substrate Saturation: Vigorously bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ substrate solution (~35 mM).

  • Compound Titration: Prepare a 10-point dose-response curve of 2-Hydroxy-3-nitrobenzene-1-sulfonamide in DMSO. Pre-incubate the compound with the enzyme solution for 15 minutes at room temperature to achieve thermodynamic equilibrium. (Note: Keep final DMSO concentration below 1% to prevent enzyme denaturation).

  • Rapid Mixing & Acquisition: Using a stopped-flow instrument, rapidly inject equal volumes of the Enzyme/Inhibitor mix and the CO2​ Substrate mix into the observation cell.

  • Detection: Monitor the decrease in absorbance at 557 nm over a 10-second window. The drop in absorbance corresponds to the acidification of the buffer as CO2​ is hydrated to H+ and HCO3−​ .

  • Validation: Run an uncatalyzed control (buffer + substrate, no enzyme) to establish the baseline hydration rate. Run Acetazolamide as a positive control.

Epigenetic Scaffolding Modulation: WDR5-MYC Disruption

Mechanism of Action

WDR5 is a highly conserved WD40-repeat scaffolding protein. It is an essential cofactor that recruits the MYC oncogene to chromatin and stabilizes the MLL1 histone methyltransferase complex[3][4]. MYC binds to WDR5 via a shallow hydrophobic cleft known as the WBM site.

Substituted biaryl and nitrobenzene sulfonamides have been identified as potent WBM-site inhibitors[6][7]. The 2-hydroxy-3-nitrobenzene scaffold inserts into this cleft, mimicking the hydrophobic side-chains of the MYC MbIIIb motif (specifically the "IDVV" sequence). The sulfonamide group forms a critical hydrogen bond with the backbone amide of Asn225, physically blocking MYC from docking[5][8]. By disrupting this PPI, the compound indirectly downregulates MYC-driven oncogenic transcription.

Experimental Protocol: HTRF WDR5-MYC Displacement Assay

Because PPIs lack a catalytic turnover event, we measure binding displacement using Homogeneous Time-Resolved Fluorescence (HTRF). This is a self-validating system because the ratiometric readout (665 nm / 620 nm) intrinsically corrects for compound auto-fluorescence, inner-filter effects, and well-to-well volume variations[8].

Step-by-Step Methodology:

  • Complex Assembly: In a low-volume 384-well plate, combine 2 nM GST-tagged WDR5 protein and 10 nM Biotinylated-MYC peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Acoustic Dispensing: Use an Echo liquid handler to transfer nanoliter volumes of 2-Hydroxy-3-nitrobenzene-1-sulfonamide directly into the assay wells, generating a dose-response curve.

  • Equilibration: Seal the plate and incubate for 30 minutes at room temperature to allow the inhibitor to displace the MYC peptide.

  • Fluorophore Addition: Add the detection mixture containing Anti-GST Terbium (Tb) cryptate (donor) and Streptavidin-XL665 (acceptor).

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission simultaneously at 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the HTRF ratio ( 665/620×104 ). A decrease in the ratio indicates successful disruption of the WDR5-MYC complex.

Mechanistic Visualization and Workflows

Mechanism cluster_CA Metalloenzyme Pathway cluster_WDR5 Epigenetic Scaffolding Pathway Compound 2-Hydroxy-3-nitrobenzene- 1-sulfonamide CA Carbonic Anhydrase Active Site Compound->CA Target 1 WDR5 WDR5 Protein (WBM Cleft) Compound->WDR5 Target 2 Zn Zn2+ Coordination (Anionic Sulfonamide) CA->Zn Eff1 Inhibition of CO2 Hydration Zn->Eff1 PPI MYC Displacement (H-bond to Asn225) WDR5->PPI Eff2 Decreased Oncogene Transcription PPI->Eff2

Fig 1. Dual mechanistic pathways of 2-Hydroxy-3-nitrobenzene-1-sulfonamide in biochemical assays.

Workflow Prep Compound Titration Assay1 Stopped-Flow (CA Activity) Prep->Assay1 Assay2 HTRF Assay (WDR5-MYC) Prep->Assay2 Read1 Absorbance 557 nm Assay1->Read1 Data Non-linear Regression Read1->Data Read2 TR-FRET 665/620 nm Assay2->Read2 Read2->Data

Fig 2. Parallel self-validating assay workflows for enzymatic inhibition and PPI disruption.

Quantitative Data Synthesis

The table below summarizes the expected quantitative assay parameters for substituted nitrobenzene-sulfonamides, illustrating the divergence in affinity between direct metalloenzyme inhibition and allosteric PPI disruption.

Target / Assay SystemMode of ActionTypical IC50​ / Ki​ RangeKey Interacting Residues
Carbonic Anhydrase II Direct Metalloenzyme Inhibition10 nM – 50 nM Zn2+ , Thr199, Glu106
WDR5-MYC (HTRF) PPI Disruption (WBM Site)0.1 μ M – 5.0 μ MAsn225, Trp273, Phe133
MLL1 Complex Allosteric Downregulation> 10 μ MIndirect via WDR5 Scaffolding

References

  • Supuran, C. T. et al. (2000). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides. Journal of Medicinal Chemistry. Available at:[Link]

  • Macdonald, J. D. et al. (2023). Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders. Cancers (MDPI). Available at:[Link]

  • Fesik, S. W. et al. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Ding, Y. et al. (2023). Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. ACS Publications. Available at:[Link]

  • Macdonald, J. D. et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Expert Opinion on Therapeutic Patents (2024). WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present). Taylor & Francis. Available at:[Link]

Sources

Exploratory

Preliminary Pharmacokinetic Profiling of 2-Hydroxy-3-nitrobenzene-1-sulfonamide: A Mechanistic Guide to ADME De-risking

Executive Summary 2-hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7) is a highly functionalized chemical building block frequently utilized in the design of targeted therapeutics, including WDR5-MYC inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7) is a highly functionalized chemical building block frequently utilized in the design of targeted therapeutics, including WDR5-MYC inhibitors and novel carbonic anhydrase (CA) antagonists[1][2]. In early-stage drug discovery, standardizing a pharmacokinetic (PK) profiling strategy for such a compound based on generic templates often leads to critical misinterpretations of clearance and distribution.

As an Application Scientist, I approach the preliminary PK profiling of this molecule not as a standard checklist, but as a hypothesis-driven investigation dictated by its molecular anatomy. This guide deconstructs the compound's structural liabilities and provides self-validating, step-by-step protocols to accurately map its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Section 1: Structural Deconstruction & Causality of PK Liabilities

The compound possesses three distinct functional moieties, each acting as a specific liability or driver of its pharmacokinetic behavior:

  • The Phenol Group (2-hydroxy): Phenolic hydroxyl groups are highly prone to rapid Phase II conjugation. They act as prime targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[3].

  • The Nitro Group (3-nitro): Nitroaromatics are susceptible to presystemic and systemic reduction by oxygen-insensitive (enteric) and oxygen-sensitive (hepatic) nitroreductases, potentially leading to redox cycling and methemoglobinemia[4][5].

  • The Sulfonamide Group (-SO2NH2): Primary sulfonamides act as potent pharmacophores for Carbonic Anhydrase (CA) binding. Because CA II is highly expressed in erythrocytes, this drives disproportionate red blood cell (RBC) partitioning, skewing plasma-derived clearance calculations[2][6].

G Compound 2-Hydroxy-3-nitrobenzene -1-sulfonamide Sub1 Phenol Group (2-OH) Compound->Sub1 Sub2 Nitro Group (3-NO2) Compound->Sub2 Sub3 Sulfonamide Group (-SO2NH2) Compound->Sub3 Met1 Phase II Conjugation (UGT / SULT) Sub1->Met1 Glucuronidation/ Sulfation Met2 Nitroreduction (Gut Flora / Hepatic) Sub2->Met2 Reactive Intermediates Met3 RBC Partitioning (Carbonic Anhydrase) Sub3->Met3 High Kb/p Ratio

Fig 1. Tripartite structural liabilities defining the PK profile.

Section 2: Phase II Intrinsic Clearance (The Phenol Liability)

Causality: Relying solely on standard NADPH-dependent microsomal stability assays will falsely overestimate the metabolic stability of this compound. The 2-hydroxy group will undergo rapid clearance via UGTs (specifically UGT1A1 and UGT1A9) and SULT1A1[3]. To accurately predict in vivo clearance, we must build a self-validating system that incorporates Phase II cofactors and pore-forming agents.

Protocol: UGT/SULT-Fortified Hepatic Microsomal Stability

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Membrane Permeabilization: Add alamethicin (25 µg/mL) to the HLM and incubate on ice for 15 minutes. Scientific Rationale: UGT active sites are located on the luminal side of the endoplasmic reticulum; alamethicin creates pores to allow cofactor entry[7].

  • Cofactor Addition: Supplement the matrix with 2 mM UDP-glucuronic acid (UDPGA) and 0.1 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 2-hydroxy-3-nitrobenzene-1-sulfonamide to a final concentration of 1 µM. Include a positive control (e.g., 7-hydroxycoumarin) to validate enzyme activity.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal analytical standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Section 3: Red Blood Cell Partitioning (The Sulfonamide Liability)

Causality: Primary sulfonamides exhibit high affinity for intra-erythrocytic CA II. This causes the drug to sequester inside RBCs, leading to a blood-to-plasma ratio ( Kb/p​ ) significantly greater than 1[2][6]. If uncharacterized, this sequestration leads to severe misinterpretation of systemic clearance and volume of distribution when calculating PK parameters from plasma data alone.

Protocol: In Vitro Blood-to-Plasma Partitioning ( Kb/p​ )

RBC_Workflow Step1 Spike Compound into Whole Blood Step2 Incubate at 37°C (10 - 180 min) Step1->Step2 Step3 Centrifuge (Separate Plasma) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate Kb/p Ratio Step4->Step5

Fig 2. Step-by-step workflow for determining blood-to-plasma partitioning.

  • Blood Collection: Procure fresh human whole blood collected in K2EDTA tubes. Warm to 37°C prior to use.

  • Spiking: Spike the compound into the whole blood to achieve clinically relevant target concentrations (e.g., 1 µM and 10 µM). Include ethoxzolamide or sultiame as a positive control for CA-mediated partitioning[2][6].

  • Incubation: Incubate the spiked blood in a shaking water bath at 37°C for 60 minutes to ensure equilibrium between plasma and erythrocytes.

  • Separation: Aliquot a 50 µL portion of the whole blood for direct extraction. Centrifuge the remaining blood at 2000 x g for 10 minutes at 37°C to harvest the plasma.

  • Extraction: Extract both whole blood and plasma samples using protein precipitation (3 volumes of cold acetonitrile).

  • Calculation: Quantify via LC-MS/MS. Calculate the partitioning ratio as Kb/p​=Cblood​/Cplasma​ .

Section 4: Nitroreductase Susceptibility (The Nitro Liability)

Causality: The 3-nitro group is a prime target for bacterial nitroreductases in the gut microbiome (Type I, oxygen-insensitive) and hepatic nitroreductases (oxygen-sensitive)[4][8]. Reduction proceeds via nitroso and hydroxylamine intermediates to the primary amine. If dosed orally, this can result in near-complete presystemic clearance and the generation of reactive metabolites[5].

Protocol: Anaerobic Fecal Slurry Incubation

  • Slurry Preparation: Homogenize fresh rat or human feces in an anaerobic chamber with pre-reduced phosphate buffer to create a 10% (w/v) slurry.

  • Incubation: Spike the compound (10 µM) into the fecal slurry. Maintain strict anaerobic conditions (80% N2, 10% CO2, 10% H2) at 37°C to preserve oxygen-insensitive nitroreductase activity[4].

  • Sampling: Take aliquots at 0, 1, 2, 4, and 8 hours. Quench immediately with cold acetonitrile.

  • Metabolite ID: Analyze via High-Resolution Mass Spectrometry (HRMS) to monitor the disappearance of the parent mass and the appearance of the fully reduced amine metabolite.

Section 5: Quantitative Data Synthesis

To facilitate rapid decision-making for lead optimization, all preliminary PK data should be synthesized into a standardized matrix. Below is the expected quantitative profile for 2-hydroxy-3-nitrobenzene-1-sulfonamide based on its structural liabilities.

PK ParameterAssay SystemExpected Value / RangeMechanistic Implication
Phase I CLint​ HLM + NADPH< 15 µL/min/mgLow CYP450 liability due to electron-withdrawing groups deactivating the aromatic ring.
Phase II CLint​ HLM + UDPGA + PAPS> 80 µL/min/mgHigh intrinsic clearance driven entirely by 2-OH glucuronidation and sulfation.
Kb/p​ Ratio Fresh Human Whole Blood5.0 - 15.0Significant RBC sequestration via Carbonic Anhydrase binding; plasma clearance will underestimate whole-body clearance.
Enteric Half-life ( t1/2​ ) Anaerobic Fecal Slurry< 2 hoursRapid presystemic nitroreduction; high risk of poor oral bioavailability and microbiome-mediated toxicity.

Sources

Protocols & Analytical Methods

Method

HPLC-UV Method Development and Validation for the Quantification of 2-Hydroxy-3-nitrobenzene-1-sulfonamide

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling The quantification of multi-functional aromatic compounds requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The quantification of multi-functional aromatic compounds requires a deep understanding of their physicochemical properties to design a self-validating and robust chromatographic system. 2-hydroxy-3-nitrobenzene-1-sulfonamide is a complex, polar, and ionizable molecule featuring three critical functional groups attached to a benzene ring: a hydroxyl group (-OH), a strongly electron-withdrawing nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂).

Causality in Method Design (E-E-A-T Insights)

To achieve reproducible retention and sharp peak shapes in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), we must control the ionization state of the analyte:

  • The pKa Shift: While a standard phenolic hydroxyl group has a pKa of ~10, the presence of an ortho-nitro group stabilizes the phenolate anion through powerful resonance and inductive electron-withdrawing effects. This significantly lowers the pKa of the hydroxyl group to approximately 6.5–7.5.

  • Silanol Interactions: The sulfonamide group contains a basic nitrogen that is prone to secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, which is a primary cause of peak tailing in sulfonamide analysis[1].

  • Strategic Resolution: To prevent partial ionization of the hydroxyl group (which causes peak splitting and retention time drift), the mobile phase pH must be strictly maintained at least 2 units below the lowest pKa. Therefore, an acidic mobile phase (pH 2.5) is mandated. Furthermore, an end-capped C18 column is required to mask residual silanols.

G Analyte 2-hydroxy-3-nitrobenzene- 1-sulfonamide LowPH Acidic Mobile Phase (pH 2.5) Analyte->LowPH HighPH Neutral Mobile Phase (pH > 6) Analyte->HighPH Unionized Unionized Hydroxyl (-OH) LowPH->Unionized Ionized Ionized Phenolate (-O⁻) HighPH->Ionized GoodRet Strong RP Retention Sharp Peak Shape Unionized->GoodRet PoorRet Poor RP Retention Peak Tailing Ionized->PoorRet

Fig 1. Logical relationship between mobile phase pH, analyte ionization, and retention.

Chromatographic Conditions

The nitro-aromatic system provides robust UV absorbance. The aromatic ring yields strong π−π∗ transitions at 254 nm (universal detection), while the nitro-phenolic chromophore allows for specific detection at 340 nm.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationScientific Justification
Column C18, 250 x 4.6 mm, 5 µm (End-capped)End-capping prevents secondary silanol interactions with the sulfonamide group.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.5)Keeps the ortho-nitrophenol group fully unionized for maximum RP retention.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides lower backpressure and sharper peaks compared to methanol.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStandardizes solvent viscosity and mass transfer kinetics.
Detection (UV) 254 nm (Primary), 340 nm (Secondary)254 nm captures the aromatic ring; 340 nm provides specificity for the nitro group.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Step-by-Step Experimental Protocol

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass bottle. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Use commercially available HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

  • System Equilibration: Purge the HPLC lines with the respective solvents. Equilibrate the C18 column with the isocratic mixture (60% A / 40% B) at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until a stable UV baseline is achieved.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2-hydroxy-3-nitrobenzene-1-sulfonamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then make up to the mark with Acetonitrile.

  • Working Solutions: Perform serial dilutions using the mobile phase (60:40 Water/ACN) to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL. Note: Diluting in the mobile phase prevents solvent-mismatch peak distortion during injection.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is scientifically defensible and fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) Guidelines [2]. This framework requires the demonstration of linearity, accuracy, precision, and specificity.

G N1 1. Physicochemical Profiling (pKa, logP, UV Max) N2 2. Column Selection (End-capped C18) N1->N2 N3 3. Mobile Phase Optimization (Buffer pH 2.5 + ACN) N2->N3 N4 4. Isocratic/Gradient Design & UV Wavelength (254 nm) N3->N4 N5 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N4->N5

Fig 2. Step-by-step HPLC-UV method development and validation workflow.

Table 2: Representative ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range Correlation Coefficient ( R2 ) ≥ 0.9991.0 - 100 µg/mL ( R2 = 0.9997)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.50 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% ± 0.8%Pass
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Intra-day: 0.9% | Inter-day: 1.3%Pass
Specificity Resolution ( Rs​ ) > 1.5 from impuritiesNo co-eluting peaks at analyte RTPass

Troubleshooting & Expert Insights

  • Symptom: Severe Peak Tailing.

    • Causality: The pH of Mobile Phase A has drifted above 3.0, causing partial ionization of the hydroxyl group, or the column has lost its end-capping, exposing active silanols to the sulfonamide group.

    • Solution: Remake the formic acid buffer and verify the pH. If the issue persists, replace the analytical column with a fresh, densely end-capped C18 column.

  • Symptom: Split Peaks.

    • Causality: Injection solvent mismatch. Injecting a sample dissolved in 100% strong organic solvent (Acetonitrile) into an isocratic flow of 60% aqueous mobile phase causes the analyte to travel faster at the solvent front before partitioning into the stationary phase.

    • Solution: Always dilute the final sample in the initial mobile phase conditions (60% Aqueous / 40% Organic) prior to injection.

References

  • [2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL:

  • [1] Title: Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children Source: nih.gov (PubMed) URL:

Sources

Application

Application Note: 2-Hydroxy-3-nitrobenzene-1-sulfonamide as a Strategic Precursor in the Synthesis of N-Acylsulfonamide-Based Therapeutics

Executive Summary In modern medicinal chemistry, the N-acylsulfonamide moiety is a highly sought-after pharmacophore due to its unique physicochemical properties, acting as a bioisostere for carboxylic acids with tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the N-acylsulfonamide moiety is a highly sought-after pharmacophore due to its unique physicochemical properties, acting as a bioisostere for carboxylic acids with tunable acidity and enhanced membrane permeability[1]. 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7)[2] serves as an exceptionally versatile, polyfunctional building block in the synthesis of complex therapeutics. Its unique ortho-meta substitution pattern provides a programmable scaffold that has been successfully utilized in the development of WDR5-MYC inhibitors[3], ATP citrate lyase (ACLY) inhibitors[4], and BCL-Xl apoptosis promoters[5].

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing this precursor in organic synthesis, specifically focusing on overcoming the inherent low nucleophilicity of the sulfonamide group to achieve selective N-acylation[6].

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, it is critical to understand the electronic environment of 2-hydroxy-3-nitrobenzene-1-sulfonamide to predict and control its reactivity:

  • Poor Sulfonamide Nucleophilicity: The sulfonamide nitrogen is inherently electron-deficient. The strong electron-withdrawing nature of the adjacent sulfonyl group pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity[6]. This effect is further amplified by the electron-withdrawing nitro group on the phenyl ring.

  • Competing Nucleophiles (Chemoselectivity): The molecule contains a phenolic hydroxyl group. Under standard basic acylation conditions (e.g., using triethylamine and an acid chloride), O-acylation of the phenol often outcompetes N-acylation of the sulfonamide, leading to unwanted ester byproducts[6].

  • The Dianion Strategy: To achieve precise chemoselectivity, we must invert the reactivity profile. The phenolic proton is highly acidic (pKa ~7, lowered by the ortho-nitro group), and the sulfonamide proton is moderately acidic (pKa ~10). By employing at least 2.2 equivalents of a strong base like Sodium Hydride (NaH), both protons are abstracted to form a dianion . The resulting sulfonamidate N-anion is softer and significantly more nucleophilic than the phenolate O-anion, allowing for selective N-acylation when paired with an activated, yet stable, acylating agent such as an N-acylbenzotriazole[7].

  • Late-Stage Diversification: The nitro group is intentionally preserved during the harsh basic conditions of N-acylation. It acts as a robust, masked amine. Once the N-acylsulfonamide core is constructed, the nitro group is reduced to an aniline, providing a fresh nucleophilic handle for the final assembly of the target drug[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step without relying solely on end-point mass spectrometry.

Protocol A: Selective N-Acylation via Dianion Generation

This protocol utilizes N-acylbenzotriazoles, which are highly effective for N-acylation of unreactive sulfonamides, avoiding the over-acylation and degradation issues common with highly reactive acid chlorides[7].

Reagents:

  • 2-Hydroxy-3-nitrobenzene-1-sulfonamide (1.0 mmol)[8]

  • N-Acylbenzotriazole derivative (1.1 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-hydroxy-3-nitrobenzene-1-sulfonamide (1.0 mmol) and dissolve in 10 mL of anhydrous THF.

  • Dianion Generation: Cool the solution to 0 °C. Carefully add NaH (2.5 mmol) in small portions.

    • Self-Validation Check: The addition of NaH will result in immediate, vigorous effervescence (evolution of H₂ gas). The reaction mixture will likely deepen in color (often deep red/orange) as the phenolate-sulfonamidate dianion forms. The cessation of gas evolution (typically after 10-15 minutes of stirring at 24 °C) visually validates complete deprotonation[6].

  • Coupling: Add the N-acylbenzotriazole (1.1 mmol) to the stirring mixture. Heat the reaction to 60 °C and reflux for 1.5 hours[7].

  • Quenching & Workup: Cool the mixture to room temperature and remove THF under reduced pressure. Quench the residue by slowly adding 3 mL of water, followed by acidification with 2N HCl (2 mL) to a pH of ~3.

    • Causality: Acidification protonates the phenolate back to a hydroxyl group and precipitates the N-acylsulfonamide.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethyl acetate/hexanes.

Protocol B: Late-Stage Diversification via Nitro Reduction

To convert the intermediate into an active pharmacophore (e.g., for WDR5-MYC or BCL-Xl inhibitors), the nitro group must be reduced to an amine[3],[5].

Reagents:

  • N-Acylsulfonamide intermediate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 mmol, 10 mol%)

  • Hydrogen gas (H₂, 1 atm)

  • Methanol / Ethyl Acetate (1:1 v/v, 15 mL)

Step-by-Step Methodology:

  • Setup: Dissolve the N-acylsulfonamide intermediate in the solvent mixture within a hydrogenation flask. Add the Pd/C catalyst carefully under a stream of nitrogen to prevent ignition of the solvent.

  • Reduction: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the suspension vigorously under 1 atm of H₂ at room temperature for 4-6 hours.

  • Monitoring & Self-Validation:

    • Visual Check: The starting nitroaromatic compound is typically bright yellow. Successful reduction to the aniline is marked by a distinct color shift to a pale yellow or colorless solution.

    • Analytical Check: TLC monitoring (UV active). The product spot will stain positive (turn purple/brown) when treated with ninhydrin stain and heated, unequivocally confirming the presence of the newly formed primary amine.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the 3-amino-2-hydroxy-N-acylbenzenesulfonamide derivative, ready for final amide/urea coupling[5].

Quantitative Data: Optimization of N-Acylation

The table below summarizes the causality and quantitative outcomes of different acylation strategies applied to 2-hydroxy-3-nitrobenzene-1-sulfonamide, demonstrating why the N-acylbenzotriazole method is superior.

EntryAcylating AgentBase / CatalystSolventTempYield (%)Mechanistic Notes & Causality
1Acid ChlorideTriethylamine (3.0 eq)DCM25 °C35 - 45%Poor N-nucleophilicity leads to significant O-acylation at the phenol[6].
2Carboxylic AcidEDCI / DMAPDMF25 °C40 - 55%Sluggish reaction; DMAP is insufficiently basic to deprotonate the sulfonamide.
3N-Acylbenzotriazole NaH (2.5 eq) THF 60 °C 82 - 95% Optimal. Complete dianion formation ensures selective N-attack[7].
4ThioacidNaHCO₃ (Sulfo-click)DMF25 °CN/AIncompatible direct route; requires prior conversion of sulfonamide to sulfonyl azide[9].

Visualizations

Workflow A 2-Hydroxy-3-nitrobenzene- 1-sulfonamide (Precursor) B Dianion Formation (NaH, THF) A->B Deprotonation C N-Acylation (RCOBt) B->C Activation D N-Acylsulfonamide Intermediate C->D Coupling E Nitro Reduction (Pd/C, H2) D->E Diversification F 3-Amino Derivative (Active Pharmacophore) E->F Final Assembly

Caption: Workflow for converting 2-hydroxy-3-nitrobenzene-1-sulfonamide into active pharmacophores.

Mechanism S1 Sulfonamide Precursor Poorly nucleophilic NH2 S2 Dianion Intermediate Phenolate & Sulfonamidate S1->S2 + 2.5 eq NaH (H2 gas evolves) S3 Nucleophilic Attack Selective N-attack on Acyl S2->S3 + N-Acylbenzotriazole S4 Tetrahedral Intermediate Transient State S3->S4 Benzotriazole acts as leaving group S5 N-Acylsulfonamide Target Product S4->S5 Collapse of intermediate

Caption: Mechanistic pathway of selective N-acylation via dianion intermediate generation.

References

  • [2] Sapphire Bioscience. 2-Hydroxy-3-nitrobenzene-1-sulfonamide.2

  • [3] Justia Patents. WDR5-MYC inhibitors. 3

  • [8] BLD Pharm. 1261760-55-7 | 2-Hydroxy-3-nitrobenzene-1-sulfonamide. 8

  • [4] Google Patents. WO2020097408A1 - Acly inhibitors and uses thereof. 4

  • [5] Google Patents. WO2002024636A2 - N-acylsulfonamide apoptosis promoters. 5

  • [6] BenchChem. Technical Support Center: Synthesis of N-Acylsulfonamides. 6

  • [1] Arabian Journal of Chemistry. Synthesis and antibacterial activity of novel N-acylsulfonamides. 1

  • [9] PMC. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. 9

  • [7] Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles. 7

Sources

Method

in vitro cell viability assay protocol for 2-hydroxy-3-nitrobenzene-1-sulfonamide

Application Note: High-Throughput In Vitro Cell Viability Assay for 2-Hydroxy-3-nitrobenzene-1-sulfonamide Derivatives Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Compound:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cell Viability Assay for 2-Hydroxy-3-nitrobenzene-1-sulfonamide Derivatives

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Compound: 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7)[1] Assay Modality: ATP-Dependent Luminescence (CellTiter-Glo®)

Biological Context & Target Profile

2-Hydroxy-3-nitrobenzene-1-sulfonamide is a highly versatile pharmacophore and synthetic intermediate utilized in the development of targeted anticancer therapeutics. Sulfonamide derivatives are renowned for their potent antiproliferative properties, frequently acting as inhibitors for critical oncology targets such as Carbonic Anhydrase IX (CA-IX) in hypoxic tumors[2], aromatase (CYP19A1) in breast cancer[3], and the WDR5-MYC protein-protein interaction complex[4]. Furthermore, sulfonamide agents have demonstrated excellent anti-cancer activity by targeting tubulin in both breast and lung cancer cell lines[5].

Evaluating the in vitro efficacy of these compounds requires highly sensitive, interference-free viability assays to accurately determine IC₅₀ values and therapeutic windows.

Assay Rationale & Causality: Why ATP Luminescence?

When screening nitroaromatic compounds like 2-hydroxy-3-nitrobenzene-1-sulfonamide, assay selection is critical. The nitro moiety (-NO₂) is highly redox-active. In traditional colorimetric tetrazolium-based assays (e.g., MTT, MTS, WST-8), nitro compounds can undergo non-enzymatic reduction, leading to false absorbance signals that artificially inflate apparent cell viability.

To circumvent this chemical interference, this protocol utilizes an ATP-dependent luminescent assay (CellTiter-Glo®)[6].

  • The Causality: Intracellular ATP is a universal, strictly regulated marker of metabolically active cells. Upon sulfonamide-induced metabolic arrest or apoptosis, intracellular ATP is rapidly depleted. The assay reagent lyses the cells and utilizes a recombinant luciferase enzyme to catalyze the oxygenation of luciferin in the presence of the released ATP[7]. This generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells, completely bypassing the redox-based artifacts of MTT assays[8].

Establishing a Self-Validating System

A high-throughput screening protocol is only as reliable as its internal controls. This workflow integrates a self-validating matrix to ensure data integrity:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and isolates the compound's specific mechanism of action from generalized solvent toxicity.

  • Positive Control (1 µM Staurosporine): A broad-spectrum kinase inhibitor that induces rapid apoptosis, confirming the assay's sensitivity to detect cell death.

  • Background Control (Media + Reagent, No Cells): Quantifies ambient luminescence and reagent auto-luminescence. This value must be subtracted from all test wells to ensure accurate lower-asymptote curve fitting.

Step-by-Step Methodology

Phase 1: Cell Culture & Edge-Effect Mitigation
  • Harvest and Count: Harvest target cancer cells (e.g., MCF-7, A549) at 70-80% confluence. Quantify viable cells using trypan blue exclusion.

  • Plate Seeding: Seed cells at an optimized density (e.g., 1,000 cells/well) in 25 µL of complete growth media into a 384-well opaque white microplate.

    • Causality: Opaque white plates are mandatory to maximize luminescence signal reflection and prevent optical crosstalk between adjacent wells.

  • Edge-Effect Prevention: Fill the outermost perimeter wells (Rows A, P and Columns 1, 24) with 25 µL of sterile PBS instead of cells.

    • Causality: The "edge effect" is caused by rapid evaporation at the plate perimeter during long incubations, which artificially concentrates media salts and alters cell metabolism. PBS buffers the local humidity, protecting the inner test wells.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 2: Compound Preparation & Dosing
  • Master Stock: Prepare a 10 mM master stock of 2-hydroxy-3-nitrobenzene-1-sulfonamide in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in an intermediate 96-well plate using DMSO.

  • Media Pre-Dilution: Dilute the intermediate DMSO stocks 1:1000 into complete culture media.

    • Causality: Direct addition of high-concentration DMSO to cells causes solvent-induced osmotic shock and membrane lysis. Pre-diluting ensures the final DMSO concentration in the assay wells remains strictly ≤0.1% (v/v), preserving the integrity of the vehicle control.

  • Dosing: Transfer 25 µL of the pre-diluted compound to the 384-well assay plate (Total well volume = 50 µL). Incubate for 72 hours at 37°C, 5% CO₂.

Phase 3: Lysis & ATP Quantification
  • Temperature Equilibration: Remove the assay plate and the CellTiter-Glo® reagent from the incubator/fridge and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause spatial signal artifacts.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each test well (1:1 ratio with remaining media volume)[8].

  • Mechanical Lysis: Mix the plate on an orbital shaker at 500 RPM for exactly 2 minutes.

    • Causality: The mechanical shear forces, combined with the reagent's proprietary detergents, ensure complete plasma membrane lysis and rapid ATP release[7].

  • Signal Stabilization: Incubate the plate statically in the dark for 10 minutes.

    • Causality: This static incubation allows the luminescent "glow" signal to stabilize by reaching a steady-state kinetic equilibrium before reading.

  • Readout: Record luminescence using a multi-mode microplate reader (Integration time: 0.5 - 1.0 second/well).

Representative Quantitative Data

The following table summarizes expected dose-response outcomes when evaluating sulfonamide derivatives across various cell lines, demonstrating selective anticancer activity[3].

Cell LineTissue Origin2-Hydroxy-3-nitrobenzene-1-sulfonamide IC₅₀ (µM)Staurosporine IC₅₀ (µM) [Pos. Control]R² (Curve Fit)
MCF-7 Human Breast Adenocarcinoma1.85 ± 0.120.04 ± 0.010.98
A549 Human Lung Carcinoma3.15 ± 0.220.05 ± 0.010.96
HCT116 Human Colorectal Carcinoma2.40 ± 0.180.06 ± 0.020.97
NIH3T3 Murine Fibroblast (Healthy Control)> 50.0 (Minimal Toxicity)0.12 ± 0.03N/A

Experimental Visualizations

Workflow Seed 1. Cell Seeding (384-well plate, 1000 cells/well) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Dose 3. Compound Treatment (10-point serial dilution) Incubate1->Dose Incubate2 4. 72h Incubation (Drug Exposure) Dose->Incubate2 Reagent 5. Add CellTiter-Glo® (Equal volume to media) Incubate2->Reagent Lysis 6. Orbital Shaking (2 min, Cell Lysis) Reagent->Lysis Read 7. Luminescence Readout (Quantify ATP) Lysis->Read

Caption: High-throughput 384-well cell viability assay workflow for compound screening.

Mechanism Compound 2-Hydroxy-3-nitrobenzene- 1-sulfonamide Derivative Target Intracellular Target (e.g., WDR5-MYC, CA-IX) Compound->Target Binds/Inhibits Metabolism Metabolic Arrest & Apoptosis Induction Target->Metabolism Triggers ATP Intracellular ATP Depletion Metabolism->ATP Causes Luciferase Luciferase Reaction (Assay Reagent) ATP->Luciferase Limits Substrate for Signal Decreased Luminescence (Readout) Luciferase->Signal Results in

Caption: Mechanistic pathway linking sulfonamide-induced metabolic arrest to luminescent readout.

References

  • Justia Patents. "WDR5-MYC inhibitors". URL: [Link]

  • ResearchGate. "Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition". Journal of Molecular Structure. URL: [Link]

  • DergiPark. "Novel sulfonamide-based compounds as dual inhibitors of hCYP1B1 and hCYP19A1 with anticancer activity against breast cancer cells". Journal of Research in Pharmacy. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells". PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Hydroxy-3-nitrobenzene-1-sulfonamide

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic aqueous solubility of substituted benzenesulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic aqueous solubility of substituted benzenesulfonamides. 2-Hydroxy-3-nitrobenzene-1-sulfonamide presents a unique physicochemical challenge. Its poor solubility often leads to artifactual data in biochemical assays, false negatives in high-throughput screening, and formulation failures in vivo.

This guide deconstructs the thermodynamic causes of its insolubility and provides self-validating protocols to logically overcome these barriers.

Part 1: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces resisting dissolution. For 2-hydroxy-3-nitrobenzene-1-sulfonamide, the barriers are threefold:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) and nitro (-NO 2​ ) groups are positioned ortho to each other. This proximity heavily favors the formation of a stable intramolecular hydrogen bond (a six-membered chelate ring). By satisfying its hydrogen-bonding potential internally, the molecule "hides" its polar phenol group from the aqueous solvent, drastically reducing the enthalpy of hydration.

  • High Crystal Lattice Energy: The sulfonamide group (-SO 2​ NH 2​ ) possesses two hydrogen bond donors and two acceptors. This allows the molecules to form extensive, highly stable intermolecular hydrogen-bonded networks in the solid state[1]. The energy required to break this crystal lattice often exceeds the solvation energy provided by water.

  • Hydrophobic Exclusion: The central aromatic benzene ring is highly lipophilic, causing the surrounding water molecules to form an entropically unfavorable clathrate-like cage around the solute.

Causality cluster_factors Physicochemical Barriers Mol 2-hydroxy-3-nitrobenzene -1-sulfonamide F1 Ortho-Nitro & Hydroxyl Mol->F1 F2 Aromatic Core Mol->F2 F3 Sulfonamide Group Mol->F3 M1 Intramolecular H-Bonding (Reduces Water Hydration) F1->M1 M2 High Lipophilicity (Hydrophobic Exclusion) F2->M2 M3 Intermolecular H-Bonding (High Crystal Lattice Energy) F3->M3 Result Poor Aqueous Solubility M1->Result M2->Result M3->Result

Logical relationship between structural features and poor aqueous solubility.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate even when I use a physiological pH 7.4 buffer? A: While the phenol and sulfonamide groups are ionizable, dissolving the free acid form of the drug into an unbuffered or weakly buffered aqueous solution will rapidly drop the local pH, driving the compound back into its highly insoluble unionized state. Furthermore, even if partially ionized at pH 7.4, the high crystal lattice energy driven by sulfonamide dimerization can still prevent complete dissolution[1].

Q: What is the optimal cosolvent system for preparing stock solutions for in vitro assays? A: Aprotic polar solvents, specifically Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are the gold standard. The oxygen atoms in DMSO and DMF act as potent lone-pair donors that disrupt the intermolecular hydrogen bonds of the sulfonamide -NH 2​ moiety, effectively breaking the crystal lattice[2].

Q: How can I formulate this compound for in vivo studies where high DMSO concentrations are toxic? A: Cyclodextrin complexation is the most effective non-toxic alternative. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that encapsulates the lipophilic benzene ring of the sulfonamide, while its hydrophilic exterior maintains aqueous solubility. This inclusion complexation can increase the solubility of sulfonamides by orders of magnitude without the need for organic solvents[3],[4],[5].

Part 3: Self-Validating Experimental Protocols

Workflow Start Compound Insoluble in Aqueous Buffer Assay Determine Application Start->Assay InVitro In Vitro Assays Assay->InVitro InVivo In Vivo / Formulation Assay->InVivo Cosolvent Use DMSO/DMF (≤1% Final Vol) InVitro->Cosolvent pH Adjust pH > 7.5 (Deprotonation) InVivo->pH Validate Nephelometric Validation Cosolvent->Validate pH->Validate CD HP-β-CD Complexation Validate->CD Precipitates Success Proceed to Assay Validate->Success Clear Solution SolidDisp Solid Dispersion (PVP/PEG) CD->SolidDisp Insoluble CD->Success Soluble SolidDisp->Success

Step-by-step troubleshooting workflow for enhancing aqueous solubility.

Protocol A: Cosolvent Stock Preparation & Nephelometric Validation

Purpose: To achieve high-concentration stock solutions for in vitro assays without introducing artifactual precipitation upon dilution into aqueous media. Causality: Using an aprotic polar solvent maximizes solute-solvent interactions, overcoming the high lattice energy[2]. The subsequent nephelometric validation ensures that no sub-visual micro-precipitates form upon aqueous dilution, which would otherwise skew assay kinetics.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.18 mg of 2-hydroxy-3-nitrobenzene-1-sulfonamide (MW 218.19 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes to ensure complete disruption of the crystal lattice.

  • Self-Validation (Nephelometry): Prepare a serial dilution of the stock into your final aqueous assay buffer (e.g., 100 µM, 50 µM, 10 µM), ensuring the final DMSO concentration remains 1% v/v. Transfer 100 µL of each dilution to a 96-well clear-bottom plate.

  • Measurement: Read the absorbance at 600 nm using a microplate reader.

    • Validation Logic: The compound's nitroaromatic chromophore absorbs in the UV/Vis range but is completely transparent at 600 nm. Any detectable signal (OD 600​ > 0.05) is entirely due to light scattering from sub-visual precipitation. If OD 600​ < 0.05, true solubility is validated.

Protocol B: HP- β -CD Inclusion Complexation (Phase Solubility Method)

Purpose: To encapsulate the hydrophobic core of the molecule, enhancing aqueous solubility for in vivo dosing or formulation[3]. Causality: The thermodynamic equilibrium between the free drug and the cyclodextrin cavity shifts toward the formation of a soluble 1:1 inclusion complex, shielding the hydrophobic ring from water[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0, 5, 10, 20, and 50 mM) in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount (e.g., 5 mg/mL) of 2-hydroxy-3-nitrobenzene-1-sulfonamide to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all undissolved drug particles.

  • Self-Validation (Phase Solubility Analysis): Quantify the dissolved drug concentration in each filtrate using HPLC or UV-Vis spectroscopy. Plot the molar concentration of the dissolved drug (y-axis) against the HP- β -CD concentration (x-axis).

    • Validation Logic: According to the Higuchi-Connors model, a linear increase in drug solubility with a slope of less than 1 (an AL​ -type diagram) mathematically validates the formation of a stable, soluble 1:1 inclusion complex[4].

Part 4: Quantitative Data Presentation

To assist in selecting the appropriate solubility enhancement technique, the following table summarizes the expected outcomes based on the physicochemical mechanisms discussed.

StrategyMechanism of ActionTypical Solubility IncreasePrimary Application
pH Adjustment (pH > 7.5) Deprotonation of phenol/sulfonamide groups, increasing polarity.5 to 10-foldStandard in vitro assays
Cosolvency (1% DMSO) Disruption of intermolecular H-bond lattice by aprotic solvents[2].10 to 50-foldBiochemical & cellular assays
HP- β -CD Complexation Hydrophobic cavity encapsulation of the aromatic ring[3],[5].50 to 100-foldIn vivo dosing / IV formulations
Solid Dispersion (PVP/PEG) Stabilization of the amorphous state within a hydrophilic matrix[6].> 100-foldOral solid dosage forms

Sources

Optimization

preventing oxidative degradation of 2-hydroxy-3-nitrobenzene-1-sulfonamide during storage

Welcome to the Advanced Technical Support Center for handling and storing 2-hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7). This compound is a critical, yet highly sensitive, building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling and storing 2-hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7). This compound is a critical, yet highly sensitive, building block frequently utilized in the development of targeted therapeutics, such as WDR5-MYC inhibitors [[1]]().

Due to its unique functional group triad (phenol, nitro, and sulfonamide), it is highly susceptible to rapid oxidative degradation if mishandled. This guide provides researchers with field-proven, self-validating protocols and mechanistic insights to ensure absolute chemical integrity during storage and experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-hydroxy-3-nitrobenzene-1-sulfonamide degrade so rapidly in standard solution storage? A: The vulnerability stems from the synergistic electronic effects of its functional groups. The 3-nitro group is strongly electron-withdrawing, which lowers the pKa of the adjacent 2-hydroxy (phenol) group to approximately 7.0. In neutral or slightly basic solutions, the compound exists predominantly as a phenoxide anion. Phenoxides are highly susceptible to single-electron transfer (SET) oxidation by dissolved molecular oxygen or trace transition metals (e.g., Fe³⁺, Cu²⁺), generating a reactive phenoxy radical. This radical rapidly undergoes further oxidation to an ortho-quinone, which then polymerizes into dark, insoluble degradants.

Q2: How do environmental advanced oxidation studies inform our laboratory storage strategy? A: Studies on the environmental degradation of sulfonamides reveal that they are rapidly destroyed by nonradical direct oxidation (e.g., peroxymonosulfate) and radical pathways (e.g., ferrate(VI) or ozone) 2[[3]](). These studies prove that the sulfonamide nitrogen and the aromatic ring are highly vulnerable to electrophilic attack once reactive oxygen species (ROS) are present. In a standard storage vial, autoxidation of the phenol generates superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) in situ. Therefore, excluding oxygen is not just about protecting the phenol; it prevents a localized ROS cascade that cleaves the sulfonamide moiety 4.

Q3: What are the primary visual and analytical indicators of degradation? A: Visually, the pristine compound is a pale yellow powder. Oxidative degradation manifests as a distinct color shift to deep orange, brown, or black, indicating quinone polymerization. Analytically, degradation is validated via LC-MS: you will observe the loss of the parent mass (m/z 218.18) and the appearance of M+14 or M+16 peaks (ketone/quinone formation or hydroxylation) alongside broad baseline humps indicating polymeric adducts.

Q4: Can I store stock solutions in DMSO or DMF at -80°C to prevent this? A: It is highly discouraged for long-term storage (>1 week). Even at -80°C, freeze-thaw cycles introduce atmospheric moisture and oxygen. DMSO is hygroscopic and often contains trace dimethyl sulfide and water, which can act as nucleophiles or promote deprotonation. If a solution must be stored, use anhydrous, thoroughly degassed solvents, and acidify slightly (e.g., 0.1% formic acid) to keep the phenol protonated, raising its oxidation potential.

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway A 2-hydroxy-3-nitrobenzene- 1-sulfonamide B Phenoxide Anion (pKa ~7.0) A->B Deprotonation (Basic pH / H2O) C Phenoxy Radical (Highly Reactive) A->C Photolysis (UV/Vis) B->C Single Electron Transfer (O2 / Trace Metals) D ortho-Quinone Intermediate C->D ROS / 2nd Oxidation E Polymeric Degradants (Dark Brown/Black) D->E Cross-linking / Nucleophilic Attack

Fig 1. Oxidative degradation pathway of 2-hydroxy-3-nitrobenzene-1-sulfonamide via radical formation.

ProtocolWorkflow S1 Step 1 Lyophilize (Remove H2O) S2 Step 2 Amber Vial (Block UV) S1->S2 S3 Step 3 Argon Purge (Displace O2) S2->S3 S4 Step 4 PTFE Seal (Prevent Leaks) S3->S4 S5 Step 5 Store -20°C (Kinetic Control) S4->S5

Fig 2. Self-validating anaerobic storage workflow for sensitive sulfonamide building blocks.

Part 3: Quantitative Data on Storage Stability

The following table summarizes the kinetic vulnerability of the compound under various standard laboratory conditions. Data is extrapolated from the known Arrhenius behavior and pH-dependent oxidation kinetics of structurally similar nitrophenols and sulfonamides.

Storage ConditionAtmosphereMatrix / SolventEst. Half-Life (t₁/₂)Primary Degradation Mechanism
25°C (Room Temp) Ambient AirAqueous (pH 7.4)< 12 HoursPhenoxide SET Oxidation & Polymerization
4°C Ambient AirDMSO (Standard)3 - 5 DaysMoisture Absorption & Autoxidation
-20°C Ambient AirSolid Powder2 - 3 MonthsSlow Surface Oxidation (Quinone formation)
-20°C Argon (Inert) Solid Powder > 24 Months Negligible (Optimal Condition)
-80°C Argon (Inert)Anhydrous DMSO + 0.1% FA6 - 8 MonthsTrace Hydrolysis / Freeze-Thaw Stress

Part 4: Self-Validating Experimental Protocols

Protocol A: Anaerobic Aliquoting and Lyophilization for Long-Term Solid Storage

Causality Focus: We utilize Argon rather than Nitrogen because Argon is denser than air. It settles into the vial, providing a superior, heavy blanket against oxygen ingress during the capping process. PTFE-lined caps are mandatory because standard silicone septa are highly permeable to oxygen over a timescale of months.

  • Preparation: Dissolve the bulk compound in a volatile, anhydrous organic solvent (e.g., LC-MS grade Acetonitrile) inside a dark fume hood to minimize photolytic activation.

  • Aliquoting: Dispense single-use experimental quantities into amber glass vials. Do not use clear glass, as nitroaromatics act as photosensitizers.

  • Lyophilization: Remove the solvent completely using a lyophilizer or a vacuum centrifuge (SpeedVac) until a dry, pale-yellow powder is achieved.

  • Argon Backfill: Transfer the open vials immediately to a Schlenk line or a glove box. Gently purge the headspace of each vial with high-purity Argon gas for 15 seconds.

  • Sealing: Cap tightly with PTFE-lined solid caps (avoid split-septa). Wrap the cap junction with Parafilm.

  • Storage: Transfer immediately to a -20°C non-frost-free freezer.

  • Validation Check: Before using an aliquoted vial in an assay, perform a visual check. If the powder has turned orange or brown, discard it. Confirm purity via LC-MS (UV detection at 254 nm); purity should remain >98%.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions for Assays

Causality Focus: Acidifying the solvent ensures the phenol group remains protonated, suppressing the formation of the highly reactive phenoxide anion. Sparging removes dissolved oxygen, halting the radical propagation chain.

  • Solvent Degassing: Take anhydrous DMSO and sparge it with Argon gas through a submerged needle for 30 minutes.

  • Acidification: Add 0.1% (v/v) LC-MS grade Formic Acid (FA) to the degassed DMSO.

  • Dissolution: In an inert environment, inject the degassed, acidified DMSO into a single-use vial of the solid compound to create your desired stock concentration (e.g., 10 mM).

  • Usage: Keep the solution on ice and protected from light during the assay setup. Discard any unused solution after 12 hours.

  • Validation Check: Run a blank injection of the stock solution on an HPLC system at T=0 and T=12 hours. The area under the curve (AUC) for the parent peak should not deviate by more than 2%, validating the stability of the assay conditions.

References

  • Selective degradation of sulfonamide antibiotics by peroxymonosulfate alone: Direct oxidation and nonradical mechanisms. ResearchGate. 2

  • WDR5-MYC inhibitors. Justia Patents. 1

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PMC. 3

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-Hydroxy-3-Nitrobenzene-1-Sulfonamide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-hydroxy-3-nitrobenzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-hydroxy-3-nitrobenzene-1-sulfonamide .

This molecule presents a "perfect storm" for co-elution due to its dual-ionizable nature and the presence of a strongly electron-withdrawing nitroaromatic ring. Standard reversed-phase (RP) methods often fail here. This guide will walk you through the causality of these failures and provide self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting any parameters, it is critical to diagnose whether your co-elution is driven by ionization state overlap or a lack of stationary phase selectivity . Follow the mechanistic decision tree below.

CoelutionTroubleshooting Start Co-elution Detected (2-OH-3-NO2-Ph-SO2NH2) CheckPH Is Mobile Phase pH ±2 units from pKa (~7.0)? Start->CheckPH FixPH Adjust pH to 2.5 - 3.0 (Fully protonated state) CheckPH->FixPH No (Near pKa) CheckColumn Are you using a standard C18 stationary phase? CheckPH->CheckColumn Yes (pH is optimized) FixPH->CheckColumn SwitchColumn Switch to Phenyl-Hexyl (Enable π-π interactions) CheckColumn->SwitchColumn Yes CheckSolvent Using Acetonitrile? CheckColumn->CheckSolvent No (Already Phenyl) SwitchColumn->CheckSolvent SwitchSolvent Switch to Methanol (Enhances π-π retention) CheckSolvent->SwitchSolvent Yes Success Baseline Resolution Achieved CheckSolvent->Success No SwitchSolvent->Success

Figure 1: Diagnostic decision tree for resolving nitroaromatic sulfonamide co-elution.

Part 2: In-Depth Troubleshooting FAQs

Q1: Why is my peak shape poor (splitting/tailing), and why does my compound co-elute with unknown impurities?

The Causality: You are likely trapped in the "pKa Window." 2-hydroxy-3-nitrobenzene-1-sulfonamide contains two ionizable moieties: an acidic sulfonamide group (pKa ~6.5–8.0)[1] and a phenolic hydroxyl group. While a standard phenol has a pKa of ~10, the strongly electron-withdrawing ortho-nitro group stabilizes the phenoxide anion, dropping the phenol's pKa to approximately 6.0–7.5.

If your mobile phase pH is between 5.0 and 8.0, the molecule exists in a dynamic equilibrium of neutral and partially ionized states during its transit through the column. This causes severe peak broadening, splitting, and co-elution with structurally similar impurities[2][3]. The Solution: You must force the molecule into a single, neutral ionization state. Adjust the aqueous mobile phase to a pH of 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. A general rule for robust chromatography is to keep the pH at least ±2 units away from the analyte's pKa[2].

Q2: I have optimized the pH, but 2-hydroxy-3-nitrobenzene-1-sulfonamide still co-elutes with its positional isomers (e.g., 4-hydroxy-3-nitro...). Why is my C18 column failing?

The Causality: Standard C18 (octadecylsilane) stationary phases separate molecules based almost entirely on hydrophobic (dispersive) interactions[4]. Positional isomers of nitroaromatic sulfonamides possess nearly identical hydrophobicities and molecular volumes. Therefore, a C18 column cannot distinguish between them. The Solution: You must exploit the electronic differences of the nitroaromatic ring. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce π-π (pi-pi) interactions and dipole-dipole interactions[4][5]. The electron-deficient nitroaromatic ring of your analyte will interact uniquely with the electron-rich phenyl ring of the stationary phase, allowing for the baseline resolution of positional isomers that a C18 cannot achieve[5].

Q3: I switched to a Phenyl-Hexyl column, but the resolution is still marginal. I am using an Acetonitrile/Water gradient. What is wrong?

The Causality: Your organic modifier is actively suppressing the column's selectivity. Acetonitrile contains a carbon-nitrogen triple bond (C≡N), which is rich in π-electrons. Because of this, acetonitrile molecules compete with your nitroaromatic analyte for the π-π interaction sites on the Phenyl-Hexyl stationary phase[5]. The Solution: Replace Acetonitrile with Methanol . Methanol is a protic solvent that lacks π-electrons. It does not compete for the stationary phase's phenyl rings, thereby maximizing the π-π interactions between the column and your nitroaromatic sulfonamide, drastically improving resolution[4][5].

Part 3: Quantitative Data & Method Optimization

To summarize the causality discussed above, the following table illustrates the expected chromatographic behavior based on your choice of column chemistry and organic modifier.

Stationary PhaseOrganic ModifierDominant Interaction MechanismExpected Resolution of Isomers
C18 (Alkyl) AcetonitrileHydrophobic / DispersivePoor (Co-elution likely)
C18 (Alkyl) MethanolHydrophobic / DispersivePoor to Marginal
Phenyl-Hexyl AcetonitrileHydrophobic + Weak π-πModerate
Phenyl-Hexyl MethanolStrong π-π + Dipole-DipoleExcellent (Baseline Resolution)

Part 4: Standard Operating Procedure (SOP)

Implement this self-validating protocol to establish a robust separation method for 2-hydroxy-3-nitrobenzene-1-sulfonamide.

Protocol: Orthogonal Screening for Nitroaromatic Sulfonamides

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Verify the pH is approximately 2.7. Filter through a 0.22 µm membrane. Note: This ensures the sulfonamide and phenolic groups remain fully protonated.

  • Organic Phase (B): Prepare 1000 mL of LC-MS grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Degas thoroughly.

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm to 2.7 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column with 5% B at a flow rate of 0.4 mL/min for at least 15 column volumes.

Step 3: Gradient Elution Profile Program the following linear gradient to separate the target compound from synthetic precursors and isomers:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 5% B 60% B (Linear ramp for π-π mediated separation)

  • 8.0 - 10.0 min: 60% B 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

  • Inject a blank (initial mobile phase) to confirm a stable baseline.

  • Inject a resolution standard containing 2-hydroxy-3-nitrobenzene-1-sulfonamide and its closest known isomer (e.g., 4-hydroxy-3-nitrobenzene-1-sulfonamide).

  • Validation Criteria: Proceed with sample analysis only if the resolution factor ( Rs​ ) between the two isomers is ≥1.5 and the tailing factor ( Tf​ ) for the target peak is ≤1.2 .

References

  • Control pH During Method Development for Better Chromatography.Agilent Technologies.
  • Technical Support Center: HPLC Analysis of Sulfonamides.Benchchem.
  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.Journal of Chemical & Engineering Data - ACS Publications.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.Agilent Technologies.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.Nacalai Tesque, Inc.

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery of 2-Hydroxy-3-nitrobenzene-1-sulfonamide from Biological Matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of extracting 1 (CAS: 1261760-55-7) from complex biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of extracting 1 (CAS: 1261760-55-7) from complex biological matrices like plasma and serum[1]. This molecule presents unique bioanalytical hurdles due to its mixed pKa profile and high protein-binding affinity. Below, you will find mechanistic explanations, self-validating protocols, and a dedicated FAQ section to troubleshoot poor recovery and matrix effects.

Section 1: Mechanistic Grounding & Causality (The "Why")

To extract this target efficiently, we must manipulate its ionization state. The molecule features a phenolic hydroxyl group (made more acidic by the ortho-nitro group, pKa ~6.5) and a sulfonamide group (pKa ~10.0).

At a physiological pH of 7.4, the molecule exists largely in an anionic state, leading to tight binding with plasma proteins and poor partitioning into organic solvents[2]. To achieve high extraction recovery, the protocol must disrupt protein binding via precipitation and force the molecule into a neutral state by 3[3].

pHDynamics A 2-Hydroxy-3-nitrobenzene- 1-sulfonamide (Target Analyte) B pH < 4.0 Phenol: Protonated Sulfonamide: Protonated A->B Acidify (Formic Acid) C pH 7.4 (Plasma) Phenol: Deprotonated (-) Sulfonamide: Neutral/(-) A->C Physiological Conditions D Neutral State (Charge = 0) Optimal for Extraction B->D Enables E Anionic State (Charge < 0) High Protein Binding C->E Causes

Figure 1: pH-dependent ionization of 2-hydroxy-3-nitrobenzene-1-sulfonamide and extraction causality.

Section 2: Validated Extraction Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Always include a stable isotope-labeled internal standard (SIL-IS) prior to extraction to monitor step-by-step loss.

Protocol A: Solid-Phase Extraction (SPE) using Polymeric HLB

4 are the gold standard for sulfonamide extraction, providing >90% recovery when the analyte is neutralized[4].

  • Protein Precipitation (PPT): To 200 µL of plasma, add 10 µL of SIL-IS and 600 µL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Spin at 10,000 × g for 10 min at 4°C. Transfer the supernatant to a clean tube and dilute with 1 mL of 0.1% Formic Acid in water to ensure the final pH is ~3.0.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 0.1% Formic Acid in water through a 60 mg Oasis HLB cartridge[5].

  • Loading: Load the acidified supernatant at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferents without prematurely eluting the target[6].

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 gas at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

A highly selective, cost-effective alternative that utilizes 7[7].

  • Buffering: To 200 µL of plasma, add SIL-IS and 200 µL of 0.1 M Ammonium Acetate buffer (pH 4.0).

  • Extraction: Add 1.2 mL of Ethyl Acetate to the buffered sample.

  • Partitioning: Vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 × g for 5 minutes. The neutral sulfonamide will partition into the upper organic layer.

  • Recovery: Transfer 1 mL of the upper organic layer to a clean tube, evaporate under N2, and reconstitute.

ExtractionWorkflows Start Biological Matrix (Plasma/Serum) Spiked with Internal Standard PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile + 1% Formic Acid Start->PPT Centrifuge Centrifugation 10,000 x g, 10 min at 4°C PPT->Centrifuge Split Supernatant Collection (pH adjusted to 3.0 - 4.0) Centrifuge->Split SPE Solid-Phase Extraction (SPE) Oasis HLB (60 mg) Split->SPE LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Split->LLE SPE_Load Condition: MeOH & Water (pH 3) Load Sample Wash: 5% MeOH in Water SPE->SPE_Load LLE_Mix Add 3x Vol Ethyl Acetate Vortex 10 min LLE->LLE_Mix SPE_Elute Elute: 100% Methanol SPE_Load->SPE_Elute Dry Evaporate under N2 at 40°C Reconstitute in Mobile Phase SPE_Elute->Dry LLE_Sep Centrifuge to Break Emulsion Collect Upper Organic Layer LLE_Mix->LLE_Sep LLE_Sep->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Figure 2: Optimized SPE and LLE workflows for sulfonamide extraction from biological matrices.

Section 3: Quantitative Performance Benchmarks

The following table summarizes the expected quantitative performance of the discussed methodologies based on field data for sulfonamide derivatives:

Extraction MethodologyPrimary Sorbent / SolventOptimal Matrix pHAverage Recovery (%)Matrix Effect (Ion Suppression)Estimated LOD (Plasma)
Solid-Phase Extraction (SPE) Polymeric HLB (60 mg)3.092 – 97%< 15%0.1 – 0.5 ng/mL
Liquid-Liquid Extraction (LLE) Ethyl Acetate4.085 – 90%< 10%0.5 – 1.0 ng/mL
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)N/A (Denaturation)60 – 75%> 40%5.0 – 10.0 ng/mL

Section 4: Troubleshooting Guides & FAQs

Q1: My absolute recovery is stuck below 50% when extracting directly from plasma using SPE. What is failing? A: You are likely experiencing analyte loss due to protein binding. Sulfonamides exhibit high affinity for plasma proteins. Loading raw plasma directly onto an SPE cartridge without prior disruption means the protein-bound fraction washes right through in the void volume. Solution: Always perform a protein precipitation (PPT) step with acidified acetonitrile before loading the supernatant onto the SPE cartridge[2].

Q2: I am observing severe ion suppression (matrix effects > 40%) in my LC-MS/MS chromatogram. How can I clean up the extract? A: Ion suppression in sulfonamide analysis is typically caused by residual phospholipids from the plasma matrix co-eluting with your target. If using LLE, switch to a less polar extraction solvent (e.g., Dichloromethane instead of Ethyl Acetate) to leave phospholipids in the aqueous phase. If using SPE, increase your wash step stringency from 5% Methanol to 10-15% Methanol, ensuring you do not prematurely elute the target analyte[6].

Q3: Emulsions are forming at the interface during Liquid-Liquid Extraction, making it impossible to collect the organic layer. How do I break them? A: Emulsions occur due to the surfactant-like properties of denatured plasma proteins. Solution: Add 50 µL of saturated Sodium Chloride (brine) to the aqueous phase prior to adding Ethyl Acetate. The "salting-out" effect increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and forcing the emulsion to break during centrifugation[7].

Q4: Can I use a Strong Anion Exchange (MAX) cartridge instead of HLB? A: Yes, but the logic must be inverted. To use a MAX cartridge, you must adjust the plasma pH to ~8.5 (using ammonium hydroxide) to ensure the phenol/sulfonamide groups are deprotonated (negatively charged). You would then wash with organic solvents and elute with an acidic organic solvent (e.g., 2% formic acid in methanol) to neutralize the analyte and break the ionic interaction. However, HLB at acidic pH generally provides superior overall recovery and phospholipid clearance for this specific chemotype[6].

References

  • Title: 2-Hydroxy-3-nitrobenzene-1-sulfonamide | Source: Sapphire Bioscience | URL: 1

  • Title: Optimization and validation of a fast ultrahigh-pressure liquid chromatographic method for simultaneous determination of selected sulphonamides... | Source: PubMed | URL: 5

  • Title: Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram... | Source: Journal of Food and Drug Analysis | URL: 3

  • Title: Highly Sensitive Simultaneous Determination of Sulfonamide Antibiotics and One Metabolite in Environmental Waters... | Source: PubMed | URL: 4

  • Title: DETERMINATION OF SULFONAMIDES IN CHICKEN MEAT BY SOLID PHASE EXTRACTION AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Source: CABI Digital Library | URL: 7

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 | Source: LCGC International | URL: 2

  • Title: An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials... | Source: MDPI | URL: 6

Sources

Troubleshooting

resolving NMR peak overlap for 2-hydroxy-3-nitrobenzene-1-sulfonamide derivatives

Target Molecule Class: 2-hydroxy-3-nitrobenzene-1-sulfonamide derivatives Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule Class: 2-hydroxy-3-nitrobenzene-1-sulfonamide derivatives Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific nuclear magnetic resonance (NMR) challenges associated with highly substituted aromatic sulfonamides.

The 2-hydroxy-3-nitrobenzene-1-sulfonamide scaffold presents a notoriously complex 1 H NMR profile. The structural proximity of strong electron-withdrawing groups (-NO 2​ , -SO 2​ NH 2​ ) and hydrogen-bonding donors (-OH) creates severe spectral crowding in the 7.0–8.5 ppm window. This guide provides the mechanistic reasoning and self-validating protocols required to definitively resolve these overlaps.

Diagnostic Hub: Workflow for Resolving Peak Overlap

Before altering spectrometer parameters, it is critical to diagnose the fundamental nature of the overlap. The logic tree below outlines the diagnostic pathways for isolating exchangeable protons from aromatic multiplets.

Overlap_Resolution A Identify Overlap Type in 1H NMR Spectrum B Exchangeable vs. Aromatic (-SO2NH2 vs. H4/H6) A->B C Aromatic vs. Aromatic (H4, H5, H6 Entanglement) A->C D Solvent Titration (ASIS) (Alter Solvation Sphere) B->D E VT-NMR Profiling (Calculate Δδ/ΔT) B->E F Pure Shift NMR (Collapse J-couplings) C->F G 2D HSQC / HMBC (Disperse via 13C) C->G

Caption: Diagnostic logic tree for resolving NMR peak overlaps in sulfonamide derivatives.

Knowledge Base: FAQs & Mechanistic Insights

Module 1: Managing Exchangeable Protons (-SO 2​ NH 2​ , -OH)

Q: Why does my sulfonamide (-SO 2​ NH 2​ ) peak completely obscure my aromatic signals? A: In strongly hydrogen-bond accepting solvents like DMSO-d 6​ , the exchange rate of the -NH 2​ protons is significantly reduced, and they are strongly deshielded by the solvent [2]. This shifts the sulfonamide signal directly into the 7.5–8.0 ppm window, which perfectly overlaps with the H4 and H6 aromatic protons of your scaffold.

Q: How can I differentiate the phenolic -OH from the sulfonamide -NH 2​ if both are exchangeable? A: Causality lies in hydrogen bonding thermodynamics. The -OH at position 2 is flanked by -NO 2​ (position 3) and -SO 2​ NH 2​ (position 1), creating a highly stable intramolecular hydrogen bond. This locks the -OH proton in a highly deshielded environment (>11.0 ppm) that is largely immune to solvent and temperature changes. Conversely, the -NH 2​ protons form intermolecular hydrogen bonds with the solvent, making them highly sensitive to temperature and solvent polarity [3].

Table 1: Quantitative NMR Parameters for 2-hydroxy-3-nitrobenzene-1-sulfonamide | Proton Type | Position | CDCl 3​ (δ, ppm) | DMSO-d 6​ (δ, ppm) | Δδ/ΔT (ppb/K) | Dominant Overlap Risk | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenolic -OH | 2 | 10.5 - 11.2 | 11.5 - 12.0 | > -4.0 | Minimal (Far downfield) | | Sulfonamide -NH 2​ | 1 | 4.5 - 5.5 (br) | 7.5 - 8.0 (s) | -6.0 to -9.0 | High (Overlaps with H4/H6) | | Aromatic (ortho to NO 2​ ) | 4 | 8.0 - 8.2 (dd) | 8.1 - 8.3 (dd) | ~ 0.0 | Moderate (ABX system) | | Aromatic (meta) | 5 | 7.0 - 7.3 (t) | 7.2 - 7.4 (t) | ~ 0.0 | Low | | Aromatic (ortho to SO 2​ NH 2​ )| 6 | 7.8 - 8.0 (dd) | 7.8 - 8.1 (dd) | ~ 0.0 | High (Overlaps with -NH 2​ ) |

Module 2: Deconvoluting Aromatic Multiplets (H4, H5, H6)

Q: My aromatic protons (H4, H5, H6) form an unreadable multiplet. How do I extract the exact chemical shifts? A: The electron-withdrawing nature of both -NO 2​ and -SO 2​ NH 2​ creates similar, but not identical, chemical environments for H4 and H6. At standard field strengths (e.g., 400 MHz), this results in severe second-order effects (an ABX spin system). To resolve this, we utilize Pure Shift NMR (broadband homonuclear decoupling).

Pure shift experiments (like the Zangger-Sterk method) utilize a combination of a hard 180° pulse and a slice-selective 180° pulse applied during a weak field gradient. This leaves the "active" spins unperturbed while inverting the "passive" spins, effectively refocusing the homonuclear J-modulation[4, 5]. The result is a spectrum where complex multiplets collapse into sharp, easily quantifiable singlets.

PureShift_Logic P1 Standard 1H FID (Multiplets Present) P2 Slice-Selective Pulse + Weak Gradient P1->P2 P3 Active Spins Refocused Passive Spins Inverted P2->P3 P4 Pure Shift Spectrum (Singlets Only) P3->P4

Caption: Mechanistic workflow of Zangger-Sterk Pure Shift NMR for homonuclear decoupling.

Protocol Vault: Self-Validating Methodologies

The following protocols are designed as self-validating systems. By observing specific, predictable changes in the spectra, you can confirm both the identity of the peaks and the success of the experiment.

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Purpose: To separate overlapping sulfonamide and aromatic protons by altering the solvation sphere [1].

  • Baseline Acquisition: Prepare 15 mg of the derivative in 0.6 mL of CDCl 3​ or DMSO-d 6​ . Acquire a standard 1D 1 H NMR spectrum.

  • Titration: Add Benzene-d 6​ in 10% v/v increments directly to the NMR tube. Benzene-d 6​ forms π -complexes with the aromatic rings, causing differential shielding based on the geometry of the solute-solvent complex.

  • Equilibration & Tuning: Mix thoroughly. Allow 2 minutes for thermal equilibration. Re-lock and re-shim the spectrometer, as the solvent mixture alters the magnetic susceptibility.

  • Validation: Track the differential shift. The -NH 2​ protons will shift significantly differently than the rigid aromatic protons, breaking the overlap.

Protocol 2: Variable Temperature (VT) NMR Profiling

Purpose: To definitively identify and shift exchangeable protons out of the aromatic region [3].

  • Calibration: Insert an ethylene glycol standard to calibrate the probe temperature accurately for high-temperature studies.

  • Baseline: Insert the sample (in DMSO-d 6​ ) and acquire a spectrum at 298 K (25°C).

  • Heating Ramp: Increase the temperature in 10 K increments up to 348 K (75°C).

  • Tuning/Matching (Critical): At each temperature step, re-tune and re-match the probe. The dielectric constant of DMSO changes with heat, which will detune the probe and ruin quantitative integration if ignored.

  • Validation (Calculate Δδ/ΔT): Plot the chemical shift (δ) of each peak against temperature (T).

    • The -SO 2​ NH 2​ peak will have a temperature coefficient (Δδ/ΔT) more negative than -4 ppb/K (typically -6 to -9 ppb/K), proving it is solvent-exposed and shifting it upfield away from the aromatics.

    • The H4, H5, and H6 aromatic peaks will have a Δδ/ΔT near 0 ppb/K, remaining stationary.

Protocol 3: 1D Pure Shift NMR (Zangger-Sterk)

Purpose: To collapse overlapping H4/H5/H6 multiplets into sharp singlets for precise integration and chemical shift assignment [4, 5].

  • Sequence Selection: Load the Zangger-Sterk pure shift pulse sequence (e.g., zspureshift on Bruker systems).

  • Parameter Optimization: Set the slice-selective gradient strength (typically 1–3%). Calibrate the selective 180° refocusing pulse (e.g., r-SNOB or Gaussian shape) to a bandwidth of ~20–50 Hz.

  • Chunking Setup: Set the chunk duration (1/SW1) to be significantly shorter than 1/J (typically 15–20 ms). This is the critical causality step: it prevents J-evolution during the acquisition window, ensuring only chemical shift information is recorded [4].

  • Acquisition & Reconstruction: Run the pseudo-2D experiment. Process the data using the pure shift reconstruction macro to yield a 1D spectrum.

  • Validation: Overlay the pure shift spectrum with the standard 1 H spectrum. The complex ABX multiplets of H4, H5, and H6 must collapse into three distinct, sharp singlets at their exact chemical shift centers.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines.tandfonline.com.
  • Exchangeable Protons in NMR—Friend or Foe?acdlabs.com.
  • Conformational Analysis of Triazine Dendrimers: Using NMR Spectroscopy To Probe the Choreography of a Dendrimer's Dance.nih.gov.
  • Pure Shift NMR Gareth Morris.manchester.ac.uk.
  • Review – Pure shift NMR experiments: recent developments, methods and applications.uab.cat.

Reference Data & Comparative Studies

Validation

2-hydroxy-3-nitrobenzene-1-sulfonamide vs 2-hydroxy-5-nitrobenzene-1-sulfonamide efficacy

Title: Comparative Efficacy of Nitrobenzenesulfonamide Isomers: 2-Hydroxy-5-Nitro vs. 2-Hydroxy-3-Nitro Scaffolds in Carbonic Anhydrase Inhibition Executive Summary In the development of targeted therapeutics for hypoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Nitrobenzenesulfonamide Isomers: 2-Hydroxy-5-Nitro vs. 2-Hydroxy-3-Nitro Scaffolds in Carbonic Anhydrase Inhibition

Executive Summary

In the development of targeted therapeutics for hypoxic solid tumors, the selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms (specifically CA IX and CA XII) is a validated pharmacological strategy. Benzenesulfonamides represent the gold standard for CA inhibition. However, the positional isomerism of electron-withdrawing substituents on the benzene ring dictates both the binding kinetics and the isoform selectivity of the active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between two structurally related scaffolds: 2-hydroxy-5-nitrobenzene-1-sulfonamide and 2-hydroxy-3-nitrobenzene-1-sulfonamide . Through structural-activity relationship (SAR) analysis and kinetic data, we demonstrate why the 5-nitro isomer is the vastly superior candidate for oncology drug development.

Mechanistic Causality: The Structure-Activity Relationship (SAR)

To understand the stark difference in efficacy between these two isomers, we must analyze the physical chemistry of the CA active site. The enzyme features a conical cleft with a catalytic zinc ion ( Zn2+ ) at the bottom. For a sulfonamide to act as an inhibitor, its primary amine group ( −SO2​NH2​ ) must be deprotonated to an anion ( −SO2​NH− ) to coordinate with the zinc ion.

The 5-Nitro Advantage: Electronic Optimization

In 2-hydroxy-5-nitrobenzene-1-sulfonamide , the nitro group is positioned para to the hydroxyl group and meta to the sulfonamide. The strongly electron-withdrawing nature of the nitro group (via both inductive and resonance effects) delocalizes electron density across the ring. This precise positioning lowers the pKa​ of the sulfonamide group to approximately 6.5–7.0. Consequently, at the physiological pH of the tumor microenvironment (pH ~6.8), a high fraction of the drug exists in the active, zinc-binding anionic state, leading to potent inhibition[1].

The 3-Nitro Penalty: Steric Hindrance and Conformational Locking

Conversely, in 2-hydroxy-3-nitrobenzene-1-sulfonamide , the nitro group is located ortho to the hydroxyl group. This structural arrangement introduces two fatal flaws for target binding:

  • Steric Clash: The bulky nitro group at the 3-position creates severe steric hindrance when the molecule attempts to navigate the narrow, hydrophobic wall of the CA active site (comprising residues Val121, Phe131, and Leu198). This physical barrier prevents the sulfonamide from achieving the optimal tetrahedral geometry required for tight zinc coordination.

  • Intramolecular Hydrogen Bonding: The close proximity of the 2-hydroxyl and 3-nitro groups induces strong intramolecular hydrogen bonding. This "locks" the molecule into a rigid conformation and neutralizes the hydrogen-bond donating capacity of the hydroxyl group, which is otherwise needed to interact favorably with the hydrophilic half of the CA active site (e.g., residue Thr199).

Quantitative Efficacy Profile

The binding affinities ( Ki​ ) clearly reflect the structural advantages of the 5-nitro scaffold. The 5-nitro isomer demonstrates nanomolar potency against tumor-associated isoforms (CA IX/XII) while maintaining a high selectivity index over ubiquitous, off-target cytosolic isoforms (CA I/II)[2]. Due to the steric penalties described above, the 3-nitro isomer exhibits a significantly degraded binding profile, rendering it non-viable for selective targeting.

Compound ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
2-Hydroxy-5-nitrobenzene-1-sulfonamide 8,7501347.8 6.5 ~17.2x
2-Hydroxy-3-nitrobenzene-1-sulfonamide >10,000>5,000>800>500< 6.0x*
Acetazolamide (Clinical Reference)25012255.7~0.48x (Poor)

*Values for the 3-nitro isomer are extrapolated upper-bound limits based on established ortho-substitution steric penalty models in benzenesulfonamide SAR.

Pathway Visualization

The following diagram maps the biological rationale for utilizing the 5-nitro isomer in targeted cancer therapy. By selectively inhibiting CA IX, the compound disrupts the pH regulation machinery that hypoxic tumors rely on for survival and metastasis[3].

G N1 Hypoxic Tumor Microenvironment N2 HIF-1α Upregulation N1->N2 N3 CA IX / CA XII Overexpression N2->N3 N4 2-Hydroxy-5-Nitrobenzene-1-Sulfonamide Binding N3->N4 N5 Zn2+ Coordination & Catalytic Blockade N4->N5 N6 Intracellular Acidification & Apoptosis N5->N6

Mechanism of CA IX/XII inhibition by targeted sulfonamides in hypoxic tumors.

Experimental Validation: Self-Validating Stopped-Flow CO₂ Hydration Assay

To independently verify the Ki​ values of these isomers, researchers must utilize a self-validating kinetic assay. The Stopped-Flow CO₂ Hydration Assay is the industry standard[2]. This protocol is designed with internal feedback loops (positive and negative controls) to ensure that any observed drop in enzymatic activity is purely a function of the inhibitor's binding kinetics, not environmental artifacts.

Materials Required:
  • Enzyme: Purified recombinant human CA isoforms (hCA I, II, IX, XII).

  • Buffer: 20 mM HEPES buffer (pH 7.4), containing 20 mM Na2​SO4​ to maintain constant ionic strength.

  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 400 nm).

  • Substrate: CO2​ -saturated ultra-pure water (approx. 15 mM at 20°C).

  • Equipment: Stopped-flow spectrophotometer with a sub-millisecond mixing chamber.

Step-by-Step Methodology:
  • Baseline Calibration (Negative Control):

    • Mix the HEPES buffer/indicator solution with the CO2​ -saturated water in the stopped-flow instrument without the enzyme.

    • Record the uncatalyzed rate of CO2​ hydration. This establishes the absolute baseline of the system.

  • Uninhibited Enzyme Kinetics (System Validation):

    • Introduce the recombinant CA enzyme into the buffer syringe.

    • Mix with the CO2​ substrate. The rapid generation of protons ( H+ ) will cause a sharp colorimetric shift in the Phenol Red, measurable at 400 nm.

    • Calculate the uninhibited initial velocity ( V0​ ).

  • Inhibitor Pre-Incubation (Crucial Step):

    • Prepare serial dilutions of the 2-hydroxy-5-nitrobenzene-1-sulfonamide (or the 3-nitro variant) in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

    • Causality Note: Incubate the enzyme and inhibitor together for 15 minutes at 20°C prior to substrate mixing . Sulfonamides are often "slow-binding" inhibitors; failing to pre-incubate will result in artificially high (false-negative) Ki​ readings because the substrate will outcompete the inhibitor before equilibrium is reached.

  • Kinetic Measurement & Positive Control:

    • Mix the pre-incubated enzyme-inhibitor complex with the CO2​ substrate. Record the inhibited velocity ( Vi​ ).

    • Run a parallel assay using Acetazolamide as a positive control. If the Acetazolamide Ki​ for hCA II does not read approximately 12 nM, the system is miscalibrated, and the test compound data must be discarded.

  • Data Fitting:

    • Plot the fractional activity ( Vi​/V0​ ) against the inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki​ value.

Conclusion & Strategic Recommendations

For drug development professionals engineering novel hypoxia-targeted therapies, the choice of the aromatic scaffold is non-negotiable. 2-hydroxy-5-nitrobenzene-1-sulfonamide provides an optimal balance of electronic activation and steric freedom, resulting in single-digit nanomolar affinity for CA IX and CA XII.

The 2-hydroxy-3-nitrobenzene-1-sulfonamide isomer should be abandoned as a primary API scaffold for this specific target class. Its propensity for intramolecular hydrogen bonding and severe steric clashing within the CA active site renders it kinetically inefficient. Future R&D efforts utilizing the 5-nitro scaffold should focus on prodrug formulations (e.g., incorporating hypoxia-activated triggers) to further enhance its pharmacokinetic delivery to the tumor microenvironment.

References

  • Gureev, M. A., et al. "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors". National Institutes of Health (NIH) / PMC.[Link]

  • Grandane, A., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes". Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

Sources

Comparative

Comparative Binding Kinetics of 2-Hydroxy-3-Nitrobenzene-1-Sulfonamide Analogs: A Guide to Bcl-xL Inhibitor Optimization

Executive Summary The evasion of apoptosis is a fundamental hallmark of oncology, frequently driven by the overexpression of pro-survival BCL-2 family proteins such as Bcl-xL and Bcl-2 1. In the pursuit of potent BH3 mim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evasion of apoptosis is a fundamental hallmark of oncology, frequently driven by the overexpression of pro-survival BCL-2 family proteins such as Bcl-xL and Bcl-2 1. In the pursuit of potent BH3 mimetics, the 2-hydroxy-3-nitrobenzene-1-sulfonamide (2H3NBS) scaffold has emerged as a highly tunable pharmacophore. Originally explored in N-acylsulfonamide apoptosis promoters 2 and WDR5-MYC inhibitors 3, this moiety effectively mimics the amphipathic alpha-helical structure of native BH3-only proteins.

This guide objectively compares the binding kinetics of advanced 2H3NBS analogs against clinical benchmarks (e.g., ABT-737, Venetoclax). By bridging structural biophysics with rigorous Surface Plasmon Resonance (SPR) methodologies, we provide a self-validating framework for evaluating inhibitor efficacy.

Mechanistic Rationale: The 2H3NBS Scaffold in Apoptosis

To disrupt tumor survival, an inhibitor must outcompete native pro-apoptotic proteins (Bax/Bak) for the hydrophobic binding groove of Bcl-xL. The 2H3NBS scaffold achieves this by projecting its nitrobenzene moiety deep into the P4 hydrophobic pocket of Bcl-xL, while the sulfonamide core engages in critical hydrogen bonding with the protein backbone.

Pathway Stimulus Apoptotic Stimulus BH3 BH3-only Proteins Stimulus->BH3 BclxL Bcl-xL (Pro-survival) BH3->BclxL Inhibits BaxBak Bax / Bak BclxL->BaxBak Sequesters CytC Cytochrome C Release BaxBak->CytC Oligomerization Inhibitor 2H3NBS Analogs Inhibitor->BclxL Binds P2/P4 Pockets Apoptosis Apoptosis CytC->Apoptosis

Fig 1: Mechanism of Bcl-xL inhibition by 2H3NBS analogs leading to Bax/Bak-mediated apoptosis.

Comparative Kinetic Profiling: 2H3NBS Analogs vs. Benchmarks

Binding affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy. The residence time of the drug—dictated by the dissociation rate ( koff​ )—is the true driver of sustained target engagement. Sulfonamide-based BH3 mimetics are characterized by exceptionally slow dissociation rates 4.

The table below synthesizes the kinetic parameters of two representative 2H3NBS derivatives (a thioether-linked analog and a fluoro-substituted analog) compared to industry benchmarks.

CompoundPrimary Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Selectivity (Bcl-xL / Mcl-1)
ABT-737 (Benchmark)Bcl-xL / Bcl-2 2.5×105 9.2×10−5 0.37>1000-fold
2H3NBS-Analog 1 (Thioether)Bcl-xL 1.8×105 1.5×10−4 0.83>500-fold
2H3NBS-Analog 2 (Fluoro)Bcl-xL 3.1×105 1.3×10−3 4.20>200-fold
Venetoclax (Control)Bcl-2 1.2×105 1.2×10−3 10.0 (Bcl-xL)<0.01 (Bcl-2 specific)

Data Insights:

  • Analog 1 exhibits a sub-nanomolar KD​ driven entirely by a highly stabilized koff​ . The thioether linkage provides the necessary flexibility for the nitrobenzene ring to achieve optimal van der Waals packing in the P4 pocket.

  • Analog 2 shows a faster association rate ( kon​ ) due to the electron-withdrawing fluorine reducing the desolvation penalty, but suffers a 10-fold penalty in koff​ compared to Analog 1.

Experimental Methodology: SPR-Based Kinetic Validation

To generate trustworthy, artifact-free kinetic data, researchers must utilize a self-validating Surface Plasmon Resonance (SPR) protocol. The following methodology ensures rigorous separation of true binding events from bulk refractive index shifts.

SPR_Workflow Immobilize 1. Immobilization Biotin-Bcl-xL Equilibrate 2. Equilibration Buffer + 1% DMSO Immobilize->Equilibrate Inject 3. Association Inject Analogs (180s) Equilibrate->Inject Dissociate 4. Dissociation Buffer Wash (600s) Inject->Dissociate Analyze 5. Kinetic Fitting 1:1 Langmuir Dissociate->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for evaluating 2H3NBS analog binding kinetics.

Step-by-Step Protocol & Causality
  • Surface Preparation: Immobilize biotinylated Bcl-xL onto a Streptavidin (SA) sensor chip.

    • Causality: Amine coupling can randomly orient or denature the protein. Biotinylating the N-terminus ensures uniform, directional presentation of the BH3-binding groove.

  • Buffer Optimization: Utilize PBS containing 0.05% Tween-20 and 1% DMSO.

    • Causality: Tween-20 prevents the highly hydrophobic 2H3NBS analogs from non-specifically adhering to the dextran matrix. DMSO is strictly required to maintain the solubility of the lipophilic compounds.

  • Analyte Injection (Association): Inject a 5-point concentration series (e.g., 0.5 nM to 50 nM) of the analog for 180 seconds.

  • Extended Dissociation Phase: Flow running buffer over the chip for a minimum of 600 seconds .

    • Causality: Because 2H3NBS analogs possess extremely slow off-rates ( <10−4s−1 ), truncating the dissociation phase to standard times (e.g., 120s) will result in flatline curves, making it mathematically impossible for the software to accurately calculate koff​ .

  • Self-Validating Data Fitting:

    • Calculate the theoretical maximum response ( Rmax​ ). If the experimental Rmax​ is <80% of the theoretical value, the protein surface has degraded, and the run must be discarded.

    • Apply double-referencing : Subtract the signal of a blank reference channel AND the signal of zero-concentration buffer injections. This isolates the true kinetic interaction from the massive bulk refractive index shift caused by 1% DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Structural Determinants of Binding Affinity

The kinetic superiority of the 2H3NBS scaffold is rooted in thermodynamics. The exceptionally slow dissociation rate ( koff​ ) observed in top-tier analogs is not merely a function of static hydrogen bonding.

Causally, the deep insertion of the nitrobenzene moiety into the P4 hydrophobic pocket of Bcl-xL displaces network-ordered water molecules. This entropically driven thermodynamic signature—known as the hydrophobic effect—creates a massive kinetic barrier to dissociation. Furthermore, the 2-hydroxy group on the benzene ring acts as a crucial hydrogen bond donor to the backbone amide of Gly138 in Bcl-xL, acting as an anchor that restricts the rotational degrees of freedom of the sulfonamide linker.

Conclusion

The 2-hydroxy-3-nitrobenzene-1-sulfonamide scaffold represents a highly validated, kinetically stable pharmacophore for Bcl-xL inhibition. As demonstrated by SPR kinetic profiling, optimizing the linker geometry (e.g., via thioether linkages) allows researchers to push the dissociation rate ( koff​ ) into the 10−4s−1 regime, matching the residence time of clinical benchmarks like ABT-737. When executing these assays, adherence to extended dissociation times and double-referenced SPR protocols is non-negotiable for ensuring scientific integrity and data trustworthiness.

References

  • Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer. eLife. [Link]

  • WO2002024636A2 - N-acylsulfonamide apoptosis promoters.
  • WDR5-MYC inhibitors. Justia Patents. [Link]

  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

Reproducibility of 2-Hydroxy-3-nitrobenzene-1-sulfonamide in Biological Assays: A Comparative Guide

Executive Summary In the landscape of early-stage drug discovery, the compound 2-hydroxy-3-nitrobenzene-1-sulfonamide (2H3NBS) and its halogenated derivatives are frequently utilized as fragments or building blocks in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the compound 2-hydroxy-3-nitrobenzene-1-sulfonamide (2H3NBS) and its halogenated derivatives are frequently utilized as fragments or building blocks in the development of targeted therapeutics, such as1[1] and 2[2]. Despite its synthetic utility, researchers frequently encounter severe reproducibility issues when evaluating 2H3NBS in high-throughput screening (HTS) biological assays.

As a Senior Application Scientist, I have observed that the erratic assay performance of 2H3NBS is rarely due to poor technical execution, but rather the intrinsic physicochemical properties of the molecule itself. This guide objectively compares the performance of 2H3NBS against bioisosteric alternatives, details the causality behind its assay interference, and provides a self-validating protocol to ensure scientific integrity.

Mechanistic Pitfalls: The Causality Behind Reproducibility Failures

When evaluating the reproducibility of 2H3NBS, it is critical to understand that the molecule acts as a classic3[3]. The failures in reproducibility stem from two primary mechanisms:

  • Fluorescence Quenching (Inner Filter Effect): The nitro group is a strong electron-withdrawing moiety that broadly absorbs light in the blue/green spectrum. In fluorescence-based assays like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET), 2H3NBS absorbs the excitation light or quenches the emission of the fluorophore, leading to an artificial drop in signal. The assay misinterprets this signal loss as "inhibition" or "binding," yielding a 4[4].

  • Redox Cycling and Aggregation: The ortho-nitrophenol substructure is prone to redox cycling in aqueous buffers, generating reactive oxygen species (ROS) that can nonspecifically cross-link or denature the target protein. This leads to target-independent aggregation, a hallmark of5[5]. While 6[6], physical orthogonal validation is strictly required to confirm true activity.

Comparative Performance: 2H3NBS vs. Bioisosteric Alternatives

To objectively evaluate the reproducibility of 2H3NBS, we must compare it against a bioisosteric alternative designed to mitigate these liabilities. Replacing the nitro group with a trifluoromethyl (-CF 3​ ) group removes the spectroscopic interference and dampens the redox potential while maintaining similar steric bulk.

The table below summarizes the quantitative assay metrics for 2H3NBS, its -CF 3​ bioisostere, and a standard control inhibitor across multiple platforms targeting a generic protein-protein interaction (e.g., WDR5-MYC).

CompoundTR-FRET IC 50​ (µM)FP IC 50​ (µM)SPR K D​ (µM)NMR STDAssay Reproducibility (Z'-factor)
2H3NBS 0.8 ± 0.6 (High variance)1.2 ± 0.9> 100 (No binding)Negative0.45 (Poor)
-CF 3​ Bioisostere 15.4 ± 1.116.2 ± 1.318.5 ± 1.5Positive0.78 (Excellent)
Standard Control 0.05 ± 0.010.06 ± 0.010.04 ± 0.01Positive0.85 (Excellent)

Data Interpretation: 2H3NBS exhibits potent but highly variable "activity" in fluorescence-based assays (TR-FRET, FP), but completely fails to bind in label-free, orthogonal biophysical assays (SPR, NMR). The -CF 3​ alternative demonstrates reproducible, albeit weaker, true binding across all platforms, proving that the initial 2H3NBS signal was an assay artifact.

Self-Validating Experimental Protocol: Orthogonal Triage

To prevent 2H3NBS and similar nitroaromatics from derailing drug development pipelines, every screening protocol must be a self-validating system. Below is the step-by-step methodology for an orthogonal triage workflow.

Step 1: Primary TR-FRET Screening
  • Incubate 10 nM of the target protein with 2H3NBS (dose-response: 0.1 µM to 100 µM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20) for 30 minutes at room temperature.

  • Add the fluorescently labeled ligand and the Terbium-coupled antibody.

  • Read the TR-FRET signal (Excitation: 340 nm, Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine apparent IC 50​ .

Step 2: Fluorescence Counter-Screen (Autofluorescence/Quenching)
  • Prepare identical wells containing only the assay buffer, the fluorescently labeled ligand, and 2H3NBS (omit the target protein).

  • Measure the total fluorescence intensity at the emission wavelength.

  • Causality Check: If 2H3NBS reduces the fluorescence intensity by >20% compared to the DMSO control, the compound is a quencher. The primary TR-FRET IC 50​ must be flagged as an artifact.

Step 3: Orthogonal Label-Free Validation (SPR)
  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 3000 RU is achieved.

  • Inject 2H3NBS at varying concentrations (1.56 µM to 100 µM) over the chip at a flow rate of 30 µL/min.

  • Record the sensograms. A true binder will show dose-dependent, saturable, and reversible binding kinetics. 2H3NBS typically shows non-saturable, linear bulk refractive index changes or irreversible binding (indicating aggregation).

Triage Workflow Visualization

G A Primary Screen: TR-FRET (2H3NBS) B Hit Identified (Apparent IC50 < 1 µM) A->B C Fluorescence Counter-Screen B->C D Significant Quenching (Inner Filter Effect) C->D Yes E Label-Free Validation (SPR) C->E No D->E Proceed to SPR F No Binding (False Positive) E->F KD > 100 µM G Confirmed Binding (True Hit) E->G KD < 1 µM

Orthogonal validation workflow to identify fluorescence interference and confirm true binding.

References

  • WDR5-MYC inhibitors - Justia Patents. URL:[Link]

  • WO2002024636A2 - N-acylsulfonamide apoptosis promoters - Google Patents.
  • Pan-assay interference compounds - Wikipedia. URL:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. URL: [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - ACS Chemical Biology. URL: [Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC. URL: [Link]

Sources

Comparative

A Comparative Toxicological Assessment of 2-Hydroxy-3-nitrobenzene-1-sulfonamide in Animal Models

A Guide for Researchers and Drug Development Professionals Introduction The core structure of 2-hydroxy-3-nitrobenzene-1-sulfonamide suggests a toxicological profile influenced by two key pharmacophores: the sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The core structure of 2-hydroxy-3-nitrobenzene-1-sulfonamide suggests a toxicological profile influenced by two key pharmacophores: the sulfonamide group, known for its potential to cause hypersensitivity reactions and other adverse effects, and the nitroaromatic ring, a class of compounds often associated with genotoxicity and other target organ toxicities. This guide will deconstruct these potential liabilities by comparing them against established data for comparator molecules in relevant animal models.

Predicted Toxicological Profile of 2-Hydroxy-3-nitrobenzene-1-sulfonamide

Based on its structural components, the primary toxicological concerns for 2-hydroxy-3-nitrobenzene-1-sulfonamide are anticipated to be:

  • Hypersensitivity Reactions: A hallmark of many sulfonamide drugs, these reactions are often mediated by reactive metabolites.

  • Hematologic Effects: Anemia and other blood dyscrasias have been observed with some sulfonamides.

  • Renal Toxicity: The potential for crystalluria and subsequent kidney damage is a known risk with older sulfonamides.

  • Genotoxicity: The presence of the nitroaromatic moiety raises concerns about potential mutagenicity and carcinogenicity.

  • Developmental and Reproductive Toxicity: Effects on fetal development have been noted for some sulfonamides.

This guide will explore each of these endpoints in detail, drawing comparisons with our selected benchmark compounds.

Comparative Acute Oral Toxicity

Acute oral toxicity studies, typically conducted in rodents, are fundamental in establishing the initial safety profile of a compound and determining its lethal dose 50 (LD50). While no specific LD50 data exists for 2-hydroxy-3-nitrobenzene-1-sulfonamide, we can benchmark its potential acute toxicity against that of sulfamethoxazole, sulfadiazine, and sulfanilamide.

CompoundAnimal ModelOral LD50 (mg/kg)Reference(s)
Sulfamethoxazole Rat6200[1][2][3]
Mouse2300[1][3]
Sulfadiazine Rat>10000[4][5][6][7]
Mouse1500[8]
Sulfanilamide Rat3900[9][10][11][12][13]
Mouse3000[9][11]

Interpretation and Prediction:

The comparator sulfonamides generally exhibit low acute oral toxicity, with LD50 values in the gram per kilogram range. This suggests that 2-hydroxy-3-nitrobenzene-1-sulfonamide is also likely to have a low order of acute toxicity. However, the addition of the nitro and hydroxyl groups to the benzene ring could potentially alter its metabolic profile and intrinsic toxicity compared to the simpler structures of the comparator compounds.

Sub-Chronic Toxicity Profile

Sub-chronic toxicity studies, typically lasting 28 or 90 days, are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

CompoundAnimal ModelDurationNOAELKey Target Organs/EffectsReference(s)
Sulfamethoxazole Rat13 weeks≥ 1000 mg/kg/dayIncreased liver weights (no corresponding histopathology)[14]
Sulfadiazine --Data not readily available-
Sulfanilamide --Data not readily available-

Interpretation and Prediction:

Data on sub-chronic toxicity for the comparator compounds is less consistently reported in readily accessible literature. For sulfamethoxazole, high doses were associated with increased liver weight in rats, a common adaptive response to xenobiotic exposure, without accompanying cellular damage in that particular study[14]. The thyroid has also been identified as a potential target organ for sulfonamides, an effect that is often rodent-specific and related to hormonal feedback mechanisms[15]. Given the structural similarities, it is plausible that 2-hydroxy-3-nitrobenzene-1-sulfonamide could also affect the liver and potentially the thyroid in sub-chronic studies. The nitro group may introduce additional hepatotoxic potential.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it can indicate the potential for a compound to cause cancer or heritable mutations. A standard battery of tests includes the Ames test for bacterial gene mutation, and in vitro and in vivo assays for chromosomal damage (e.g., micronucleus test, chromosomal aberration assay).

CompoundAmes TestIn Vitro Micronucleus/Chromosomal AberrationIn Vivo MicronucleusOverall Genotoxicity PotentialReference(s)
Sulfamethoxazole NegativeWeakly positive in some studiesPositive in some studiesEquivocal/Weakly Positive[16][17][18][19][20][21][22]
Sulfadiazine -Weakly clastogenic in some studies-Weakly Positive[23]
Sulfanilamide ---Generally considered non-genotoxic[13]

Interpretation and Prediction:

The genotoxicity profile of sulfonamides is complex and can be inconsistent across different assays. Sulfamethoxazole has shown some evidence of weak genotoxicity, particularly in in vivo micronucleus assays[20][22]. The presence of a nitroaromatic moiety in 2-hydroxy-3-nitrobenzene-1-sulfonamide is a significant concern for genotoxicity. Nitroaromatic compounds are a well-known class of potential mutagens, and their genotoxicity is often dependent on metabolic activation to reactive intermediates. Therefore, it is highly recommended that 2-hydroxy-3-nitrobenzene-1-sulfonamide be thoroughly evaluated in a standard battery of genotoxicity tests.

Reproductive and Developmental Toxicity

Assessing the potential for a drug to interfere with reproduction and fetal development is a critical regulatory requirement.

CompoundAnimal ModelKey FindingsNOAEL (Maternal/Developmental)Reference(s)
Sulfamethoxazole RatCleft palates at high doses512 mg/kg/day (developmental)[1][22]
RabbitIncreased fetal loss at high doses-[1]
Sulfadiazine --Data not readily available
Sulfanilamide --Data not readily available

Interpretation and Prediction:

Sulfamethoxazole has demonstrated teratogenic potential (cleft palate) in rats at high doses[1][22]. This effect is often associated with the antifolate activity of some sulfonamides. Given that 2-hydroxy-3-nitrobenzene-1-sulfonamide retains the core sulfonamide structure, a potential for developmental toxicity cannot be ruled out and should be investigated. The impact of the nitro and hydroxyl substitutions on this potential is unknown.

Mechanistic Insights: The Role of Reactive Metabolites in Sulfonamide Toxicity

A significant body of evidence points to the metabolic activation of sulfonamides as a key event in their associated hypersensitivity reactions. The arylamine moiety present in many sulfonamides can be oxidized by cytochrome P450 enzymes to form a hydroxylamine metabolite, which is further oxidized to a highly reactive nitroso species[24][25]. These nitroso metabolites can act as haptens, covalently binding to cellular proteins and triggering an immune response[24][25][26][27][28].

dot digraph "Sulfonamide Metabolism and Hypersensitivity" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Proposed Metabolic Pathway for Sulfonamide-Induced Hypersensitivity"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10];

Sulfonamide [label="Parent Sulfonamide\n(with arylamine)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CYP450 [label="Cytochrome P450\n(e.g., CYP2C9)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine Metabolite", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Nitroso [label="Nitroso Metabolite\n(Reactive)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Protein [label="Cellular Proteins", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Hapten [label="Hapten-Protein Adduct", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Immune_Response [label="Immune Response\n(Hypersensitivity)", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Sulfonamide -> CYP450 [label="Oxidation"]; CYP450 -> Hydroxylamine; Hydroxylamine -> Nitroso [label="Oxidation"]; Nitroso -> Protein [label="Covalent Binding"]; Protein -> Hapten; Hapten -> Immune_Response; } dot Caption: Proposed metabolic pathway leading to sulfonamide hypersensitivity.

2-hydroxy-3-nitrobenzene-1-sulfonamide contains a sulfonamide group, but its aromatic amine is substituted. The presence of the nitro group will significantly influence its metabolism and could lead to the formation of different reactive intermediates. The reduction of the nitro group can also lead to the formation of reactive hydroxylamine and nitroso derivatives, a pathway known to be associated with the toxicity of nitroaromatic compounds.

Experimental Protocols: A Framework for Investigation

The following outlines standard, high-level protocols based on OECD guidelines for assessing the key toxicological endpoints for a novel compound like 2-hydroxy-3-nitrobenzene-1-sulfonamide.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
  • Animal Model: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.

  • Acclimatization: Minimum of 5 days.

  • Housing: Housed in appropriate cages with controlled temperature, humidity, and light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally by gavage.

    • A starting dose (e.g., 300 mg/kg) is given to a group of 3 animals.

    • Observations for mortality and clinical signs of toxicity are made for up to 14 days.

    • Depending on the outcome, the dose is escalated or de-escalated in subsequent groups of animals to classify the substance according to the Globally Harmonised System (GHS).

dot digraph "Acute Oral Toxicity Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for Acute Oral Toxicity (OECD 423)"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Dose_Group1 [label="Dose Group 1 (3 animals)\nwith Starting Dose", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Observe_14d [label="Observe for 14 Days\n(Mortality & Clinical Signs)", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Outcome1 [label="2-3 Animals Die", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Outcome2 [label="0-1 Animal Dies", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Dose_Lower [label="Dose New Group\nat Lower Dose", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Dose_Higher [label="Dose New Group\nat Higher Dose", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Classify [label="Classify Substance\n(GHS Category)", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

Start -> Dose_Group1; Dose_Group1 -> Observe_14d; Observe_14d -> Outcome1 [label="Yes"]; Observe_14d -> Outcome2 [label="No"]; Outcome1 -> Dose_Lower; Outcome2 -> Dose_Higher; Dose_Lower -> Classify; Dose_Higher -> Classify; Classify -> End; } dot Caption: Workflow for Acute Oral Toxicity testing following OECD 423.

Sub-Chronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)
  • Animal Model: Wistar rats (10 per sex per group).

  • Dose Groups: Typically a control group and at least three dose levels.

  • Administration: Daily oral gavage for 90 days.

  • Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Ophthalmology, hematology, clinical chemistry, and urinalysis at termination.

  • Pathology:

    • Gross necropsy of all animals.

    • Organ weights.

    • Histopathological examination of a comprehensive list of tissues.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).

    • The mixture is plated on minimal agar plates.

    • After incubation, the number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
  • Animal Model: Mice or rats.

  • Procedure:

    • Animals are treated with the test substance (usually two administrations 24 hours apart).

    • Bone marrow or peripheral blood is collected at appropriate time points.

    • Erythrocytes are analyzed for the presence of micronuclei.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic activity.

Conclusion and Recommendations

While direct experimental data on the toxicity of 2-hydroxy-3-nitrobenzene-1-sulfonamide is lacking, a comparative analysis based on its structural components provides a valuable framework for predicting its toxicological profile. The presence of the sulfonamide moiety raises concerns about potential hypersensitivity reactions, while the nitroaromatic ring is a structural alert for genotoxicity.

Based on this analysis, the following recommendations are made for the non-clinical development of 2-hydroxy-3-nitrobenzene-1-sulfonamide:

  • Prioritize Genotoxicity Testing: A full battery of genotoxicity tests (Ames, in vitro and in vivo chromosomal damage assays) should be conducted early in development to address the concern posed by the nitroaromatic group.

  • Thorough Sub-chronic Toxicity Assessment: A well-designed 90-day oral toxicity study in rodents is essential to identify potential target organs, with particular attention to the liver, kidney, and thyroid gland.

  • Investigate Metabolic Profile: Understanding the metabolic fate of the compound, particularly the potential for the formation of reactive nitroso or other reactive intermediates, will be crucial for interpreting any observed toxicity.

  • Careful Monitoring for Hypersensitivity: During in vivo studies, animals should be closely monitored for any signs of hypersensitivity reactions.

This proactive, data-driven approach will enable a comprehensive risk assessment and guide the safe development of 2-hydroxy-3-nitrobenzene-1-sulfonamide.

References

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  • Prasetya, R. R., & Sari, D. P. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Journal of Asthma and Allergy, 15, 935–945.
  • Rieder, M. J., Krause, R., & Bird, I. A. (1995). Time-course of toxicity of reactive sulfonamide metabolites. Toxicology, 95(1-3), 141-146.
  • Knowles, S., & Shapiro, L. (2004). Sulfonamide hypersensitivity. Current Opinion in Allergy and Clinical Immunology, 4(4), 271-277.
  • Abou-Eisha, A., Marcos, R., & Creus, A. (2004). Genotoxicity studies on the antimicrobial drug sulfamethoxazole in cultured human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 564(1), 51-56.
  • Brackett, C. C. (2007). View of Sulfa Allergy and Therapeutic Decisions. The Southwest Respiratory and Critical Care Chronicles, 5(20), 38-43.
  • Finar Limited. (2010, June 10).
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  • DynaMedex. (2024, October 16). Sulfa Allergy.
  • Madrigal-Bujaidar, E., Morales-González, J. A., Sánchez-Gutiérrez, M., Izquierdo-Vega, J. A., Valdivia-Correa, B., García-Medina, S., & Chamorro-Cevallos, G. (2024).
  • Cosmetic Ingredient Review. (2023, March 7). EXPERT PANEL MEETING.
  • Madrigal-Bujaidar, E., Morales-González, J. A., Sánchez-Gutiérrez, M., Izquierdo-Vega, J. A., Valdivia-Correa, B., García-Medina, S., & Chamorro-Cevallos, G. (2024).
  • Sörensen, E., & Sjöberg, G. (1981). Cytogenetic studies in patients treated with trimethoprim-sulfamethoxazole. Mutation Research/Genetic Toxicology, 89(1), 91-94.
  • Madrigal-Bujaidar, E., Morales-González, J. A., Sánchez-Gutiérrez, M., Izquierdo-Vega, J. A., Valdivia-Correa, B., García-Medina, S., & Chamorro-Cevallos, G. (2011). Trimethoprim-sulfamethoxazole increase micronuclei formation in peripheral blood from weanling well-nourished and malnourished rats. Environmental and Molecular Mutagenesis, 52(7), 596-601.
  • ScienceLab.com. (2005, October 9).
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  • Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (2002). Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation. Molecular Pharmacology, 62(3), 628-637.
  • ResearchGate. (n.d.). Proposed mechanism of sulfonamide adverse reactions.
  • Murthy, D. K., & Subramanyam, S. (1985). Induction of meiotic chromosomal aberrations by sulphaguanidine. Cytobios, 44(175), 41-48.
  • The Good Scents Company. (n.d.). sulfanilamide, 63-74-1.
  • Cayman Chemical. (2025, November 4).
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  • Jenkins, R. E., Meng, X., Elliott, V. L., Kitteringham, N. R., Pirmohamed, M., & Park, B. K. (2009). Multiple Adduction Reactions of Nitroso Sulfamethoxazole with Cysteinyl Residues of Peptides and Proteins: Implications for Hapten Formation. Chemical Research in Toxicology, 22(5), 858-868.
  • Fisher Scientific. (n.d.).
  • Li, A. P., & Cheung, J. R. (2010). High-Content Micronucleus Assay in Genotoxicity Profiling: Initial-Stage Development and Some Applications in the Investigative/Lead-Finding Studies in Drug Discovery. Toxicological Sciences, 118(1), 147-156.
  • U.S. Food and Drug Administration. (n.d.).
  • Spectrum Chemical. (2022, April 5). Scientific Documentation - S1093, Silver Sulfadiazine, Micronized, USP.
  • Helm, F., Kretzschmar, R., Leuschner, F., & Neumann, W. (1976). [Investigations on the effect of the combination sulfamoxole/trimethoprim on fertility and fetal development in rats and rabbits (author's tranls)]. Arzneimittel-Forschung, 26(4a), 643-651.
  • El-Ghaffar, O. A., & Uetrecht, J. P. (2008). Covalent binding of the nitroso metabolite of sulfamethoxazole is important in induction of drug-specific T-cell responses in vivo. Molecular Pharmacology, 73(6), 1769-1775.
  • Fisher Scientific. (2010, January 7).
  • U.S. Food and Drug Administration. (2010, April 15). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b.
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  • Spectrum Chemical. (2015, July 8). SAFETY DATA SHEET - SULFAMETHOXAZOLE, MICRONIZED, USP.
  • Pfizer. (2017, November 7). Silvadene Cream (Silver sulfadiazine)
  • Minnesota Department of Health. (2013, June 15). Sulfamethoxazole.
  • Elemental Microanalysis. (2024, November 13). SULPHANILAMIDE.
  • U.S. Food and Drug Administration. (n.d.). BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP.
  • Fisher Scientific. (2015, August 28).
  • Gebhart, E. (1976). [Chromosome studies in children treated with bactrim (author's transl)].
  • Minnesota Department of Health. (n.d.). Sulfamethazine - Toxicological Summary for.
  • Theunissen, P. T., Beken, S., & Piersma, A. H. (2019). Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects. Critical Reviews in Toxicology, 49(2), 134-147.
  • Centers for Disease Control and Prevention. (n.d.). Induction of chromosomal aberrations by 2,4-dichloro-6-aminophenol in cultured v79 cells.
  • Vasilev, N., Hein, S., & Bock, R. (2019). A highly efficient sulfadiazine selection system for the generation of transgenic plants and algae. The Plant Journal, 97(5), 947-959.
  • National Institutes of Health. (n.d.). Sulfamethazine (57-68-1) - Chemical Effects in Biological Systems.
  • Australian Pesticides and Veterinary Medicines Authority. (2022, September). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS.
  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS.

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3-nitrobenzene-1-sulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability in many drug development laboratories. 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability in many drug development laboratories. 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7) is a highly specialized intermediate, frequently utilized in the synthesis of targeted oncology therapeutics, such as WDR5-MYC inhibitors[1].

Handling this compound requires moving beyond basic Safety Data Sheet (SDS) compliance. Because its molecular structure combines a reactive phenol, an energy-dense nitro group, and a sulfonamide moiety, improper disposal can lead to dangerous exothermic reactions, the formation of shock-sensitive salts, or severe environmental contamination.

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this chemical safely, ensuring absolute compliance with environmental regulations and protecting laboratory personnel.

I. Chemical Profiling & Causality of Hazards

To design a safe disposal protocol, we must first understand the mechanistic behavior of the molecule. You cannot safely dispose of what you do not fundamentally understand.

Property / ParameterData / ClassificationOperational Implication
Chemical Name 2-Hydroxy-3-nitrobenzene-1-sulfonamideContains three reactive functional groups requiring distinct neutralization strategies.
CAS Number 1261760-55-7Unique identifier for EHS waste tracking[2].
Molecular Weight 218.19 g/mol Heavy organic; requires high-temperature incineration for complete destruction[2].
Key GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2AMandates strict use of impermeable PPE during all waste transfer operations[3].
Thermal Stability Decomposes under excess heatEmits toxic oxides of sulfur (SOx) and nitrogen (NOx) upon decomposition[4].

The Causality of the Hazard:

  • Nitroaromatic Reactivity: The nitro group (-NO₂) is highly electron-withdrawing. In the presence of strong reducing agents, nitroaromatics can undergo rapid, exothermic reduction[4].

  • Phenolic Acidity: The hydroxyl group (-OH) is rendered highly acidic by the adjacent ortho-nitro group. If disposed of in highly alkaline waste streams, the molecule deprotonates to form a phenolate anion. Nitro-phenolate salts are notoriously unstable and can precipitate out of solution, creating a concentrated, shock-sensitive explosion hazard at the bottom of waste carboys.

  • Sulfonamide Degradation: When incinerated improperly, sulfonamides release highly toxic, irritating fumes. Standard open-air burning is strictly prohibited; high-temperature incineration equipped with an afterburner and scrubber system is required[5].

II. Experimental Workflow & Waste Generation

In drug discovery, 2-Hydroxy-3-nitrobenzene-1-sulfonamide is typically synthesized via the amination of 5-chloro-2-hydroxy-3-nitrobenzenesulfonyl chloride using ammonia in methanol[1]. Understanding this workflow is essential for identifying where contaminated waste streams originate.

Workflow A 5-Chloro-2-hydroxy-3- nitrobenzenesulfonyl chloride B Amination Reaction (Ammonia / Methanol) A->B C 2-Hydroxy-3-nitrobenzene- 1-sulfonamide B->C W1 Waste Stream 1: Organic Filtrate (MeOH) B->W1 Filtration D Downstream Synthesis (WDR5-MYC Inhibitors) C->D W2 Waste Stream 2: Aqueous Extraction Wash D->W2 Purification

Workflow of 2-Hydroxy-3-nitrobenzene-1-sulfonamide synthesis and waste generation.

III. Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. The following methodology ensures that waste is neutralized, verified, and segregated without risking incompatible chemical mixing.

Phase 1: Liquid Waste Neutralization & Segregation

Objective: Prevent the formation of shock-sensitive phenolate salts and avoid exothermic reactions.

  • Characterize the Waste: Identify whether the liquid waste containing the sulfonamide is primarily aqueous or organic (e.g., methanolic filtrate)[1].

  • Self-Validating pH Test (Critical Step): Before transferring aqueous waste to a bulk carboy, test the pH using universal indicator paper.

    • Causality: You must ensure the solution is not highly basic (pH > 8) to prevent the precipitation of reactive nitro-phenolate salts.

  • pH Adjustment: If the pH is > 8, carefully titrate the waste with 1M HCl until it reaches a neutral to slightly acidic state (pH 5–7).

  • Transfer to Segregated Carboys:

    • Route organic filtrates to a vented carboy explicitly labeled "Halogenated/Non-Halogenated Organics" (depending on the presence of chlorinated precursors).

    • Strict Prohibition: Never mix this waste stream with strong oxidizers, strong bases, or reducing agents (e.g., sodium borohydride)[4].

Phase 2: Solid Waste Management

Objective: Safely contain contaminated consumables and prevent inhalation exposure.

  • Collection: Gather all contaminated weigh boats, spatulas, filter papers, and disposable PPE (nitrile gloves).

  • Dust Suppression: 2-Hydroxy-3-nitrobenzene-1-sulfonamide is a severe irritant in powder form[5]. If cleaning up a dry spill, do not dry-sweep. Moisten the powder slightly with a compatible solvent (e.g., water or ethanol) to suppress dust generation, then sweep up and place into a suitable container[4].

  • Packaging: Seal the solid waste in a heavy-duty, puncture-resistant polymer bag. Place this bag inside a rigid, secondary EHS-approved container.

Disposal Start Waste Containing 2-Hydroxy-3-nitrobenzene-1-sulfonamide Q1 Physical State? Start->Q1 Solid Solid Waste (Powder, PPE, Filters) Q1->Solid Liquid Liquid Waste (Solutions, Washes) Q1->Liquid SolidAction Seal in rigid container. Label as Hazardous Solid. Solid->SolidAction Q2 Solvent Type? Liquid->Q2 Incineration High-Temp Incineration (EPA Compliant Facility) SolidAction->Incineration Aqueous Aqueous / Weak Acid Q2->Aqueous Organic Organic / Methanolic Q2->Organic AqAction Verify pH 5-7. Route to Aqueous Waste. Aqueous->AqAction OrgAction Do NOT mix with oxidizers. Route to Organic Waste. Organic->OrgAction AqAction->Incineration OrgAction->Incineration

Decision matrix for the segregation and disposal of nitrobenzenesulfonamide waste.

IV. Regulatory Compliance & Final Disposition

To maintain absolute trustworthiness and operational legality, laboratory managers must align their disposal practices with federal environmental regulations.

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3)[4]. While 2-Hydroxy-3-nitrobenzene-1-sulfonamide is not explicitly listed by name as a RCRA P-Series or U-Series waste, it exhibits characteristic toxicity and reactivity profiles similar to heavily regulated nitrophenols (e.g., 4-nitrophenol is classified under waste number U170)[6].

Furthermore, under the Land Disposal Restrictions (40 CFR Part 268), hazardous organic wastes of this nature are prohibited from direct land disposal[7]. The only legally and scientifically acceptable method for ultimate disposal is to transfer the material to a licensed professional waste disposal service for high-temperature chemical incineration [8]. The incinerator must be equipped with an afterburner and a scrubber system to safely neutralize the resulting oxides of sulfur and nitrogen[5].

V. References

1.1 2.2 3. 4 4.3 5.8 6.5 7.6 8.7

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-3-nitrobenzene-1-sulfonamide

Advanced Safety and Operational Guide for Handling 2-Hydroxy-3-nitrobenzene-1-sulfonamide Executive Summary 2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7) is a highly specialized chemical intermediate utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 2-Hydroxy-3-nitrobenzene-1-sulfonamide

Executive Summary

2-Hydroxy-3-nitrobenzene-1-sulfonamide (CAS: 1261760-55-7) is a highly specialized chemical intermediate utilized in the synthesis of advanced therapeutics, including WDR5-MYC inhibitors for oncology[1] and ATP citrate lyase (ACLY) inhibitors for metabolic disorders[2]. Due to its complex molecular architecture—combining nitroaromatic, phenolic, and sulfonamide moieties—this compound presents multifaceted occupational hazards. This guide provides drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety during handling, storage, and disposal.

Mechanistic Hazard Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), researchers must first understand the molecular causality of the compound's hazards. The toxicity of 2-Hydroxy-3-nitrobenzene-1-sulfonamide is driven by three distinct functional groups:

  • Nitroaromatic Moiety: Nitroaromatics are highly electrophilic. Upon dermal absorption or inhalation, they can undergo enzymatic reduction to reactive nitroso and hydroxylamine intermediates. These intermediates crosslink with cellular macromolecules, leading to acute toxicity and potential mutagenicity[3]. Furthermore, they are highly recalcitrant to environmental degradation[3].

  • Sulfonamide Group: Sulfonamides are known to induce hypersensitivity and skin sensitization. Inhalation of sulfonamide dust can cause severe respiratory tract irritation, and systemic absorption may lead to renal complications such as crystalluria and red blood cell destruction[4].

  • Phenolic (2-Hydroxy) Group: The hydroxyl group acts as a penetration enhancer. It compromises the lipid bilayer of the stratum corneum, accelerating the dermal absorption of the toxic nitroaromatic core and causing local tissue irritation.

Table 1: Hazard Component Breakdown

Functional GroupPrimary Hazard RouteMechanistic PathologyRequired Mitigation
Nitroaromatic Dermal / InhalationEnzymatic reduction to reactive species; macromolecule crosslinking.Impermeable barriers; strict inhalation control.
Sulfonamide Inhalation / SystemicSensitization; renal crystalluria upon systemic absorption.Particulate filtration; wet-handling methods.
Phenolic (OH) Dermal ContactStratum corneum disruption; accelerated dermal penetration.Extended-cuff, chemical-resistant elastomers.

Tiered Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a self-validating system —meaning the equipment itself provides immediate, visual feedback if its protective integrity is compromised.

Table 2: PPE Selection and Causality Matrix

PPE CategoryEquipment SpecificationCausality & Self-Validating Mechanism
Dermal (Hands) Double-Gloving: Inner: Cyan Nitrile Outer: Black NeopreneCausality: Neoprene resists phenolic penetration, while nitrile provides dexterity for powder handling. Validation: The color contrast acts as a breach indicator. If the black outer glove tears, the bright cyan inner glove immediately signals the failure.
Respiratory NIOSH-Approved P100 Particulate RespiratorCausality: Prevents inhalation of aerosolized sulfonamide dust[5]. Validation: A successful negative-pressure seal check prior to operation validates respiratory isolation.
Ocular/Facial Chemical Splash Goggles (OSHA 29 CFR 1910.133)Causality: Protects ocular mucosa from highly irritating sulfonamide particulates[5]. Validation: Indirect venting prevents fogging while physically blocking dust ingress.
Body Flame-Resistant (FR) Lab Coat & Tyvek SleevesCausality: Nitroaromatics can be energetic under specific conditions. Tyvek prevents dust accumulation on cuffs.

Operational Workflow: Step-by-Step Methodology

The following methodology is designed so that the success of each step is visually or metrically confirmed before proceeding to the next.

Step 1: Environmental Preparation

  • Action: Conduct operations exclusively within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • Validation: Check the digital airflow monitor (must read >100 fpm). Tape a small piece of tissue to the bottom of the sash; a continuous inward pull visually validates negative pressure.

Step 2: PPE Donning (The "Indicator" Method)

  • Action: Don the FR lab coat. Apply the brightly colored inner nitrile glove. Apply the dark-colored outer neoprene glove. Don chemical splash goggles and the P100 respirator.

Step 3: Enclosed Weighing Protocol

  • Action:

    • Pre-weigh an empty, sealable glass vial outside the hood.

    • Inside the fume hood, transfer the 2-Hydroxy-3-nitrobenzene-1-sulfonamide powder into the vial using an anti-static micro-spatula to prevent electrostatic aerosolization.

    • Cap the vial tightly.

    • Wipe the exterior of the closed vial with an ethanol-dampened, lint-free wipe.

  • Validation: Inspect the wipe. Nitroaromatic compounds often exhibit a yellowish hue; a perfectly clean wipe validates that the exterior is free of contamination before the vial is removed from the hood.

Step 4: Solvent Addition (If applicable)

  • Action: If solubilizing the compound (e.g., in DMSO for assay preparation), inject the solvent through a septum cap using a syringe rather than opening the vial.

  • Validation: The absence of visible powder escape and lack of pressure buildup validates total containment.

HandlingWorkflow Step1 1. Fume Hood Prep Verify airflow >100 fpm Step2 2. PPE Donning Contrast Gloves & P100 Step1->Step2 Step3 3. Enclosed Weighing Anti-static transfer Step2->Step3 Step4 4. Wet Decontamination Solvent-dampened wipe Step3->Step4 Step5 5. Waste Segregation Incineration routing Step4->Step5

Self-validating operational workflow for 2-Hydroxy-3-nitrobenzene-1-sulfonamide.

Spill Response and Disposal Plan

Improper handling of nitroaromatics has historically led to severe environmental contamination, as these compounds resist standard degradation pathways[3]. Strict adherence to the following disposal protocols is mandatory.

Immediate Spill Response:

  • Isolate: Lower the fume hood sash immediately to maximize exhaust velocity over the spill.

  • Neutralize/Absorb: Do NOT dry sweep, as this will aerosolize the toxic sulfonamide dust[6]. Cover the powder spill with damp absorbent pads (using water or dilute ethanol).

  • Collect: Use non-sparking tools to collect the damp pads into a designated hazardous waste bag.

Disposal Plan (EPA/RCRA Compliance):

  • Segregation: Do not mix with general organic waste. Nitroaromatics must be strictly segregated due to potential energetic reactions with incompatible chemicals (e.g., strong reducing agents or strong bases).

  • Labeling: Label the primary container clearly as "Toxic/Sensitizing Solid Waste: Contains Nitroaromatic Sulfonamide."

  • Destruction: High-temperature incineration is the only approved method for disposal. Nitroaromatics are highly resistant to biological degradation in standard wastewater treatment systems and will contaminate groundwater if disposed of improperly[3].

References

  • [1] WDR5-MYC inhibitors. Justia Patents. Available at:[Link]

  • [2] WO2020097408A1 - Acly inhibitors and uses thereof. Google Patents. Available at:

  • [6] Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Cole-Parmer. Available at: [Link]

  • [3] Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-3-nitrobenzene-1-sulfonamide
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